3-Acetyl-2-oxazolidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCHMAAUXSQMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337114 | |
| Record name | 3-Acetyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-43-5 | |
| Record name | 3-Acetyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Stereocontrol for 3-Acetyl-2-oxazolidinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable installation of stereocenters. Among these, N-acyloxazolidinones, popularized by David A. Evans, have proven to be exceptionally robust and versatile tools. This technical guide delves into the core principles governing the stereochemical control exerted by 3-acetyl-2-oxazolidinone and its derivatives in key carbon-carbon bond-forming reactions, namely enolate alkylation and aldol additions. A thorough understanding of this mechanism is critical for its effective application in the synthesis of complex, enantiomerically pure molecules, a frequent necessity in drug development and natural product synthesis.[1][2] This document provides a detailed examination of the underlying mechanistic models, quantitative data on stereoselectivity, comprehensive experimental protocols, and visual diagrams to elucidate these principles.
The Fundamental Principle: Steric Shielding and Conformational Control
The remarkable stereodirecting power of the this compound scaffold stems from its ability to create a highly ordered and sterically biased environment around a prochiral enolate.[3][4] The chiral center on the oxazolidinone ring, typically derived from a readily available amino alcohol like L-valine or L-phenylalanine, bears a substituent (e.g., an isopropyl or benzyl group) that effectively shields one of the two faces of the enolate.[5][6] This steric hindrance dictates the trajectory of the incoming electrophile, forcing it to approach from the less hindered side.
A critical aspect of this control is the formation of a specific enolate geometry, almost exclusively the (Z)-enolate.[6][7] This is typically achieved through the use of boron triflate and a hindered amine base, such as triethylamine or diisopropylethylamine.[6][8] The chelation of the Lewis acidic boron atom to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring locks the system into a rigid conformation.[1][7] Furthermore, dipole-dipole repulsion between the carbonyl of the auxiliary and the enolate's carbon-oxygen bond favors a conformation where these two groups are oriented anti-periplanar to each other.[6][8] This combination of steric shielding and conformational rigidity is the key to the high diastereoselectivity observed in reactions involving these auxiliaries.
Mechanism of Stereocontrol in Aldol Additions: The Zimmerman-Traxler Model
The stereochemical outcome of aldol reactions involving N-acyloxazolidinone boron enolates is elegantly rationalized by the Zimmerman-Traxler model.[8][9][10] This model posits a chair-like, six-membered cyclic transition state involving the boron enolate and the aldehyde.[7][11]
Key features of the Zimmerman-Traxler transition state for an N-acyloxazolidinone enolate are:
-
Chair Conformation: The six-membered ring, comprising the boron atom, the two oxygen atoms from the enolate and the aldehyde, the enolate α-carbon, and the aldehyde carbonyl carbon, adopts a chair conformation to minimize steric strain.[9][12]
-
Equatorial Substituents: To minimize 1,3-diaxial interactions, the bulky substituents on both the aldehyde (R group) and the enolate α-carbon (methyl group in the case of a propionyl derivative) preferentially occupy pseudo-equatorial positions.[8]
-
Facial Bias: The chiral auxiliary, attached to the enolate, directs the aldehyde to one of the two diastereotopic faces of the enolate. The substituent on the auxiliary effectively blocks one face, forcing the aldehyde to approach from the opposite, less hindered side.[13]
This highly ordered transition state leads to the predictable formation of the syn-aldol product.[6][7] The combination of the (Z)-enolate geometry and the chair-like transition state with equatorial substituents consistently results in this diastereomer with very high selectivity.
Caption: Logical flow of the Evans aldol reaction.
Quantitative Data on Diastereoselectivity
The diastereoselectivity of reactions employing Evans-type auxiliaries is consistently high, often exceeding 99:1. The following tables summarize representative data for aldol additions and alkylations. While the topic is this compound, much of the foundational work and published data uses the closely related N-propionyl derivative, which follows the same mechanistic principles.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions [5]
| Chiral Auxiliary (N-Propionyl) | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |
| (4R)-4-isopropyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | 85 | 98:2 |
| (4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 90 | 97:3 |
Table 2: Diastereoselectivity in Asymmetric Alkylation [2][14]
| Chiral Auxiliary (N-Propionyl) | Electrophile | Base | Diastereomeric Ratio |
| (4S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 98:2 |
| (4R)-4-isopropyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | >99:1 |
| (4R)-4-isopropyl-2-oxazolidinone | Methyl Iodide | NaHMDS | >99:1 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for achieving the high levels of stereocontrol these auxiliaries can offer.
Protocol 1: Acylation of (4S)-4-Benzyl-2-oxazolidinone[2]
This procedure describes the attachment of the acyl group to the chiral auxiliary.
-
Reaction Setup: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Reagent Addition: Slowly add propionic anhydride (1.2 eq) to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(4S)-4-benzyl-2-oxazolidinone[2][5]
This procedure outlines the formation of the enolate and its subsequent alkylation.
Caption: Experimental workflow for diastereoselective alkylation.
Protocol 3: Asymmetric Aldol Addition via a Titanium Enolate[3]
This procedure provides an alternative to boron enolates, using titanium tetrachloride.
-
Enolate Formation:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.
-
Add triethylamine (Et₃N, 1.2 eq) dropwise. The solution should turn deep red.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Aldol Addition:
-
Add the aldehyde (1.2 eq) to the enolate solution at -78 °C.
-
Stir for 2 hours at -78 °C.
-
-
Work-up and Purification:
-
Quench the reaction with a half-saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Conclusion
The stereocontrol mechanism of this compound and related Evans auxiliaries is a well-understood and highly reliable strategy in asymmetric synthesis. The combination of a sterically demanding chiral auxiliary, the preferential formation of the (Z)-enolate, and a highly organized, chair-like transition state, as described by the Zimmerman-Traxler model, culminates in exceptional levels of diastereoselectivity. The protocols and data presented in this guide underscore the practicality and efficiency of this methodology. For researchers in drug development and complex molecule synthesis, a mastery of these principles and techniques provides a powerful tool for the precise construction of chiral architectures.
References
- 1. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Zimmerman traxler model | PPTX [slideshare.net]
- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
physical and chemical properties of 3-Acetyl-2-oxazolidinone
An In-depth Technical Guide to 3-Acetyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring an oxazolidinone ring with an acetyl group attached to the nitrogen atom.[1] This small molecule is a crucial building block in organic synthesis and plays a significant role in pharmaceutical development.[1] Its value lies in its function as a versatile chiral auxiliary, enabling precise stereochemical control in a variety of asymmetric reactions. This guide provides a comprehensive overview of the , detailed experimental protocols, and visualizations of its synthetic applications.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 3-acetyl-1,3-oxazolidin-2-one |
| CAS Registry Number | 1432-43-5[1][2][3] |
| Molecular Formula | C₅H₇NO₃[1][2][3] |
| Molecular Weight | 129.11 g/mol [1][2] |
| Canonical SMILES | CC(=O)N1CCOC1=O[1][2] |
| InChI Key | COCHMAAUXSQMED-UHFFFAOYSA-N[2] |
| MDL Number | MFCD00068820[1][2] |
Table 2: Physical Properties
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 69-71 °C[1][2] |
| Boiling Point | 110-114 °C at 2 mmHg[1][2] |
| Density | 1.3816 g/cm³ (estimated)[1] |
| Refractive Index | 1.4220 (estimated)[1] |
| Solubility | Soluble in common organic solvents[1] |
| Vapor Pressure | 0.00344 mmHg at 25°C[3] |
| Enthalpy of Vaporization | 52.09 kJ/mol[3] |
Table 3: Computational Data
| Parameter | Value |
| XLogP3-AA | -0.3[3] |
| Topological Polar Surface Area | 46.6 Ų[3] |
| Hydrogen Bond Acceptor Count | 3[3] |
| Hydrogen Bond Donor Count | 0[3] |
| Freely Rotating Bonds | 0[3] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is the N-acylation of 2-oxazolidinone.[4]
Materials:
Procedure:
-
2-oxazolidinone is reacted with acetic anhydride in the presence of a catalytic amount of sodium acetate.[5]
-
The reaction mixture is then worked up.
-
Crystals of this compound can be obtained by adding diethyl ether to the toluene product extract, followed by cooling.[5]
A milder alternative for the acylation step involves the use of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst, which allows the reaction to proceed at room temperature without the need for a strong base.[4]
Use as a Chiral Auxiliary in Asymmetric Aldol Reactions
This compound is a foundational chiral auxiliary used to achieve high diastereoselectivity in reactions like the Evans aldol reaction.[4] The process involves the formation of a (Z)-enolate that reacts with an electrophile.[4]
General Protocol Outline:
-
Enolate Formation: The N-acyl group of a derivative of this compound is deprotonated with a suitable base (e.g., lithium diisopropylamide - LDA) to form a (Z)-enolate.
-
Aldol Addition: The enolate is then reacted with an aldehyde at low temperature (e.g., -78 °C). The chiral auxiliary directs the approach of the aldehyde from the less sterically hindered face, leading to a diastereoselective aldol addition.
-
Work-up and Purification: The reaction is quenched, and the product is purified using standard techniques such as column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol product to yield the enantiomerically enriched β-hydroxy ketone or other desired derivatives.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and application of this compound.
Caption: General workflow for the synthesis and application of this compound.
Asymmetric Aldol Reaction Pathway
This diagram illustrates the key steps in an asymmetric aldol reaction using an N-acyloxazolidinone chiral auxiliary.
Caption: Key steps in an asymmetric aldol reaction using an N-acyloxazolidinone.
Applications Overview
The following diagram provides a logical overview of the primary applications of this compound in organic synthesis.
Caption: Overview of the main applications of this compound.
References
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Acetyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetically significant compound, 3-Acetyl-2-oxazolidinone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis by presenting a detailed characterization, experimental protocols, and structural elucidation of the titular molecule.
Introduction
This compound is a heterocyclic compound widely employed as a chiral auxiliary in asymmetric synthesis. Its rigid structure and predictable stereochemical control make it an invaluable tool for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide presents a comprehensive overview of its ¹H and ¹³C NMR spectra, crucial for its unambiguous identification and application.
Molecular Structure and Atom Numbering
The structural formula of this compound with the conventional atom numbering for NMR assignments is depicted below. This numbering scheme will be used for the assignment of signals in the subsequent data tables.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.41 | t | 2H | H-5 |
| 3.96 | t | 2H | H-4 |
| 2.50 | s | 3H | H-2' (CH₃) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The data below corresponds to a spectrum also recorded in CDCl₃.
| Chemical Shift (δ) ppm | Assignment |
| 170.3 | C-2' (C=O, acetyl) |
| 154.0 | C-2 (C=O, ring) |
| 61.8 | C-5 |
| 44.9 | C-4 |
| 23.9 | C-1' (CH₃) |
Experimental Protocol: NMR Spectroscopy
The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H nuclei.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8-16) are averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger spectral width (around 220 ppm) is required. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a greater number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with an adequate signal-to-noise ratio.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the internal standard (TMS at 0 ppm).
-
For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.
Experimental Workflow
The general workflow for an NMR experiment, from sample preparation to final data analysis, is illustrated in the following diagram.
Caption: General experimental workflow for NMR spectroscopy.
Conclusion
This technical guide has provided a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, a key building block in modern organic synthesis. The presented data, along with the generalized experimental protocol, offers a solid foundation for the identification and utilization of this compound in a research and development setting. Accurate interpretation of NMR data is fundamental to synthetic chemistry, and this guide serves as a practical reference for professionals in the field.
The Role of 3-Acetyl-2-oxazolidinone as a Chiral Auxiliary: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetyl-2-oxazolidinone and its derivatives, widely recognized as Evans' auxiliaries, in the realm of asymmetric synthesis. These powerful tools offer a reliable and predictable method for controlling stereochemistry in carbon-carbon and carbon-heteroatom bond-forming reactions, making them indispensable in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.
Core Principles and Mechanism of Stereocontrol
The efficacy of this compound as a chiral auxiliary lies in its ability to create a rigid and predictable chiral environment around a prochiral center. The fundamental mechanism involves the temporary attachment of the auxiliary to a substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product.
The key to the high diastereoselectivity observed with these auxiliaries is the formation of a well-defined (Z)-enolate upon deprotonation of the N-acyl group. This enolate is stabilized by chelation between the metal cation (e.g., from the base), the enolate oxygen, and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the molecule, and the steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer.
Key Applications in Asymmetric Synthesis
Oxazolidinone auxiliaries have been successfully employed in a wide array of stereoselective transformations. Some of the most significant applications include:
-
Asymmetric Alkylation: The enolates derived from N-acyloxazolidinones undergo highly diastereoselective alkylation with various alkyl halides. This method is crucial for the construction of chiral centers bearing new alkyl substituents.
-
Asymmetric Aldol Reactions: The Evans aldol reaction is a cornerstone of asymmetric synthesis, allowing for the stereocontrolled formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products.[1] The reaction between the (Z)-boron enolate of an N-acyloxazolidinone and an aldehyde proceeds through a chair-like transition state to furnish the syn-aldol adduct with excellent diastereoselectivity.[1]
-
Asymmetric Acylation: These auxiliaries can also direct the acylation of the enolate, leading to the formation of chiral β-dicarbonyl compounds.
-
Asymmetric Diels-Alder Reactions: N-Acyl-α,β-unsaturated oxazolidinones can act as chiral dienophiles in Diels-Alder reactions, enabling the enantioselective synthesis of cyclic systems.[2]
Quantitative Data Summary
The following tables summarize the typical yields and diastereoselectivities achieved in key reactions employing oxazolidinone chiral auxiliaries.
Table 1: Asymmetric Alkylation of N-Acyloxazolidinones
| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl | Allyl iodide | NaHMDS | 98:2 | 61-77[3] |
| Phenylacetyl | t-BuBr | Zirconium Enolate | High | -[4] |
Table 2: Asymmetric Evans Aldol Reaction
| N-Acyl Group | Aldehyde | Base/Lewis Acid | Diastereoselectivity | Yield (%) |
| Propionyl | Acetaldehyde | Bu₂BOTf/Et₃N | >95% de | High[5] |
| Propionyl | Benzaldehyde | Bu₂BOTf/Et₃N | >95% de | High[5] |
Detailed Experimental Protocols
The following are generalized protocols for the key steps in a typical asymmetric synthesis using a 3-acyl-2-oxazolidinone auxiliary.
N-Acylation of the Chiral Auxiliary
This procedure describes the attachment of the acyl group to the oxazolidinone auxiliary.
-
Reagents and Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (or other desired oxazolidinone)
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
n-Butyllithium (n-BuLi) or 4-dimethylaminopyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure (using n-BuLi): a. Dissolve the oxazolidinone auxiliary in anhydrous THF in the reaction vessel and cool the solution to -78 °C. b. Slowly add one equivalent of n-BuLi and stir for 15-30 minutes. c. Add one equivalent of the acyl chloride dropwise and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the N-acyl oxazolidinone by column chromatography or recrystallization.
-
Procedure (using DMAP): a. Dissolve the oxazolidinone, the carboxylic acid anhydride, and a catalytic amount of DMAP in toluene. b. Heat the mixture to reflux for approximately 30 minutes, or stir at room temperature overnight in THF.[3] c. After completion, cool the reaction mixture and proceed with an aqueous workup as described above.
Diastereoselective Alkylation
This protocol outlines the alkylation of the N-acyl oxazolidinone.
-
Reagents and Materials:
-
N-Acyl oxazolidinone
-
Strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS)
-
Alkylating agent (e.g., allyl iodide)
-
Anhydrous THF
-
Anhydrous reaction vessel under an inert atmosphere
-
-
Procedure: a. Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. b. Add one equivalent of NaHMDS dropwise and stir for 30-60 minutes to form the (Z)-enolate. c. Add the alkylating agent and continue stirring at -78 °C for several hours, or until the reaction is complete. d. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. e. Perform an aqueous workup and purification as described in the acylation protocol. The diastereomeric ratio can be determined by techniques such as NMR spectroscopy or gas chromatography.[3]
Auxiliary Cleavage
This procedure details the removal of the chiral auxiliary to yield the final product.
-
Reagents and Materials:
-
Alkylated N-acyl oxazolidinone product
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
THF/water solvent mixture
-
-
Procedure (to yield the carboxylic acid): a. Dissolve the alkylated product in a mixture of THF and water. b. Cool the solution to 0 °C and add an aqueous solution of LiOH and H₂O₂.[3] c. Stir the reaction at 0 °C until the starting material is consumed. d. Quench the excess peroxide by adding an aqueous solution of sodium sulfite. e. Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent. f. The chiral auxiliary can often be recovered from the aqueous layer. g. Dry and concentrate the organic layer to obtain the enantiomerically enriched carboxylic acid.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of an asymmetric synthesis using a chiral auxiliary and the key transition state in an Evans aldol reaction.
References
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Oxazolidinone Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical development and natural product synthesis. Among the most powerful and reliable strategies to achieve this is the use of chiral auxiliaries, with the oxazolidinone-based auxiliaries developed by David A. Evans standing as a paramount example. These auxiliaries offer a predictable and highly effective method for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions. This in-depth technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies of asymmetric synthesis using oxazolidinone auxiliaries.
Core Principles of Oxazolidinone-Mediated Asymmetric Synthesis
The efficacy of Evans oxazolidinone auxiliaries lies in their ability to be temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleanly removed to reveal the desired enantiomerically enriched product. The stereocontrol is achieved through the rigid, conformationally constrained environment created by the oxazolidinone ring, which effectively shields one face of the enolate intermediate, forcing the electrophile to attack from the less hindered face.
The most commonly used Evans auxiliaries are derived from readily available and relatively inexpensive amino acids, such as L-valine and L-phenylalanine. The substituents at the 4- and 5-positions of the oxazolidinone ring play a crucial role in dictating the facial selectivity of the reaction.
Key Reactions and Stereochemical Control
Two of the most powerful applications of oxazolidinone auxiliaries are in asymmetric alkylation and asymmetric aldol reactions.
Asymmetric Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base, typically a lithium or sodium amide, to form a conformationally locked Z-enolate. The bulky substituent on the oxazolidinone ring directs the incoming electrophile to the opposite face, leading to the formation of a new stereocenter with high diastereoselectivity.
Asymmetric Aldol Reaction: The boron enolates of N-acyl oxazolidinones react with aldehydes in a highly diastereoselective manner to produce syn-aldol adducts. The stereochemical outcome is dictated by a chair-like transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions.
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize the quantitative data for representative asymmetric alkylation and aldol reactions using Evans oxazolidinone auxiliaries, highlighting the high levels of stereocontrol and yields typically achieved.
| Asymmetric Alkylation of N-Propionyl Oxazolidinone | |||
| Electrophile | Base | Diastereomeric Excess (de) | Yield (%) |
| Benzyl bromide | NaHMDS | >98% | 95 |
| Allyl iodide | LiHMDS | 95% | 90 |
| Methyl iodide | NaHMDS | >98% | 92 |
| Asymmetric Aldol Reaction of N-Propionyl Oxazolidinone | |||
| Aldehyde | Lewis Acid | Diastereomeric Excess (de) | Yield (%) |
| Isobutyraldehyde | Bu₂BOTf | >99% | 85 |
| Benzaldehyde | Bu₂BOTf | 98% | 91 |
| Acetaldehyde | TiCl₄ | 95% | 88 |
Experimental Protocols
Detailed methodologies for the synthesis of a common Evans auxiliary, its acylation, a representative asymmetric alkylation, a typical asymmetric aldol reaction, and the subsequent removal of the auxiliary are provided below.
Protocol 1: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol describes the synthesis of a widely used Evans auxiliary from (1S,2R)-(+)-norephedrine.
Reagents and Materials:
-
(1S,2R)-(+)-Norephedrine
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Dichloromethane
-
Water
-
Magnesium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Distillation apparatus
-
Oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine (18.16 g, 120 mmol), diethyl carbonate (27.6 mL, 228 mmol), and anhydrous potassium carbonate (28.9 g, 209 mmol).
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until the distillation ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane and wash twice with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Recrystallize the crude solid from a 1:1.5 mixture of hexane and ethyl acetate to afford pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as white crystals.
Protocol 2: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
This protocol details the N-acylation of the oxazolidinone auxiliary with propionyl chloride.
Reagents and Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2.1 mL, 15 mmol).
-
Slowly add propionyl chloride (1.05 mL, 12 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.
Protocol 3: Asymmetric Alkylation
This protocol describes the diastereoselective alkylation of the N-propionyl oxazolidinone with benzyl bromide.
Reagents and Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Benzyl bromide
-
Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-propionyl oxazolidinone (2.33 g, 10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add benzyl bromide (1.43 mL, 12 mmol) dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 4: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol reaction with isobutyraldehyde.
Reagents and Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (anhydrous)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-propionyl oxazolidinone (2.33 g, 10 mmol) in anhydrous dichloromethane (40 mL) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (11 mL of a 1.0 M solution in CH₂Cl₂, 11 mmol) followed by DIPEA (1.9 mL, 11 mmol).
-
Stir at -78 °C for 30 minutes.
-
Add isobutyraldehyde (1.1 mL, 12 mmol) dropwise.
-
Stir at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
Quench the reaction by adding methanol (10 mL), followed by a 1:1 mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide (30 mL).
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium sulfite and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 5: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the oxazolidinone auxiliary via hydrolysis to the carboxylic acid.
Reagents and Materials:
-
N-acyloxazolidinone product from alkylation or aldol reaction
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium sulfite
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-acyloxazolidinone (10 mmol) in a 3:1 mixture of THF and water (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (0.48 g, 20 mmol) followed by the dropwise addition of 30% hydrogen peroxide (4.5 mL, 40 mmol).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite until a negative peroxide test is obtained.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basifying with NaOH and extracting with dichloromethane.
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key workflows and reaction mechanisms discussed in this guide.
Caption: General workflow for asymmetric synthesis using an oxazolidinone auxiliary.
An In-depth Technical Guide to 3-Acetyl-2-oxazolidinone (CAS 1432-43-5): Structure Elucidation and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetyl-2-oxazolidinone, a versatile heterocyclic compound widely utilized in organic synthesis. This document details its chemical structure, physicochemical properties, synthesis protocols, and its significant role as a chiral auxiliary. Furthermore, it explores the biological context of the broader oxazolidinone class of antibiotics, providing insights into their mechanism of action.
Compound Identification and Physicochemical Properties
This compound is a solid, heterocyclic molecule featuring an oxazolidinone ring N-acylated with an acetyl group.[1][2] This structural feature is key to its utility in synthetic chemistry.
Table 1: Compound Identification
| Parameter | Value |
| CAS Registry Number | 1432-43-5[1] |
| IUPAC Name | 3-acetyl-1,3-oxazolidin-2-one[1] |
| Synonyms | This compound, N-Acetyl-2-oxazolidinone[1][2] |
| Molecular Formula | C₅H₇NO₃[1][3] |
| Molecular Weight | 129.11 g/mol [1][3] |
| Canonical SMILES | CC(=O)N1CCOC1=O[1] |
| InChI Key | COCHMAAUXSQMED-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Physical State | Solid[2] |
| Melting Point | 69-71 °C[2] |
| Boiling Point | 110-114 °C at 2 mmHg[2] |
| Polar Surface Area | 46.61 Ų[1] |
| XLogP3-AA | -0.3 |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 3 |
Structure Elucidation: Spectroscopic Data
The structure of this compound has been confirmed through various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides characteristic signals for the acetyl group and the methylene protons of the oxazolidinone ring.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct peaks for the carbonyl carbons of the acetyl and oxazolidinone groups, as well as the methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands corresponding to the two carbonyl groups (amide and carbonate).
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.[4][5]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the N-acylation of 2-oxazolidinone with acetic anhydride.[6][7]
Experimental Protocol: N-Acylation of 2-Oxazolidinone
Materials:
-
2-Oxazolidinone
-
Acetic anhydride
-
Sodium acetate (catalyst)[7]
-
Appropriate solvent (e.g., toluene)
Procedure:
-
To a solution of 2-oxazolidinone in a suitable solvent, add a catalytic amount of sodium acetate.
-
Add acetic anhydride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic pathway for this compound.
Role in Asymmetric Synthesis: The Evans Auxiliary
This compound serves as a foundational chiral auxiliary, particularly in Evans asymmetric aldol reactions.[6][8] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer.
The N-acyl group of the oxazolidinone can be converted into a (Z)-enolate.[6] The rigid, chiral environment provided by the oxazolidinone ring effectively blocks one face of the enolate, leading to a highly diastereoselective reaction when an electrophile is introduced.[6] This stereocontrol is crucial for the synthesis of complex, enantiomerically pure molecules, such as natural products and pharmaceuticals.[6]
Caption: Asymmetric aldol reaction workflow.
Biological Activity of the Oxazolidinone Class
While this compound is primarily a synthetic intermediate, the oxazolidinone scaffold is the core of a clinically important class of antibiotics.[9][10][11] These synthetic antibacterial agents are effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[11]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exhibit a unique mechanism of action by inhibiting bacterial protein synthesis at a very early stage.[9][12][13] They bind to the 50S ribosomal subunit, specifically to the P site, and prevent the formation of the initiation complex with N-formylmethionyl-tRNA.[9][13] This action blocks the commencement of protein synthesis, ultimately leading to bacterial growth inhibition. Due to this distinct mechanism, there is no cross-resistance with other classes of protein synthesis inhibitors.[13]
Caption: Oxazolidinone antibiotic signaling pathway.
It is important to note that while the oxazolidinone core is associated with antibacterial activity, the specific activity of this compound as an antibiotic has not been extensively reported, as its primary application lies in synthetic chemistry. Some studies have also explored the potential of other oxazolidinone derivatives in cancer therapy, suggesting that this scaffold may have broader biological activities.[14]
Conclusion
This compound is a well-characterized compound with significant value in the field of organic synthesis. Its straightforward preparation, defined structure, and, most importantly, its role as a chiral auxiliary in asymmetric synthesis make it an indispensable tool for chemists. While not a frontline antibiotic itself, it belongs to the important class of oxazolidinones, whose unique mechanism of antibacterial action continues to be a vital area of research in the fight against drug-resistant pathogens. Further exploration of derivatives of this and similar scaffolds may yield novel therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (1432-43-5) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound(1432-43-5) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(1432-43-5) MS [m.chemicalbook.com]
- 6. This compound | Chiral Auxiliary Reagent [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects | MDPI [mdpi.com]
- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Evans Auxiliary and Its Derivatives: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Since their development by David A. Evans and his colleagues, chiral oxazolidinone-based auxiliaries, commonly known as Evans auxiliaries, have become an indispensable tool in the field of asymmetric synthesis.[1][2] Their remarkable ability to direct stereoselective carbon-carbon bond formation has made them invaluable in the synthesis of complex molecules with specific stereochemistry, a critical aspect in drug development and the creation of natural products.[2][3] This technical guide provides an in-depth exploration of the Evans auxiliary, its derivatives, mechanisms of action, and applications in key synthetic transformations, supplemented with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Principles and Derivatives
The effectiveness of the Evans auxiliary lies in its ability to temporarily introduce a chiral element to a prochiral substrate, thereby directing the stereochemical outcome of a subsequent reaction.[4] These auxiliaries are typically synthesized from readily available and relatively inexpensive amino alcohols, such as L-valine and L-phenylalanine, allowing for access to both enantiomeric forms. The substituent at the C4 position of the oxazolidinone ring, derived from the amino acid side chain (e.g., isopropyl from valine or benzyl from phenylalanine), plays a crucial role in the stereochemical control.[4]
The general workflow for utilizing an Evans auxiliary involves three main stages:
-
Attachment of the Auxiliary: The chiral oxazolidinone is acylated with a carboxylic acid derivative to form an N-acyloxazolidinone.
-
Diastereoselective Reaction: The N-acyloxazolidinone is then subjected to a carbon-carbon bond-forming reaction, such as alkylation or an aldol reaction, where the chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage of the Auxiliary: The auxiliary is subsequently removed to yield the desired chiral product, and the auxiliary can often be recovered for reuse.[4]
Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with Evans auxiliaries is a result of a combination of steric and electronic factors that favor the formation of a specific enolate geometry and control the approach of the electrophile.
In asymmetric alkylation , deprotonation of the N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively forms a Z-enolate.[4] The bulky substituent on the chiral auxiliary then sterically shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This results in a highly diastereoselective alkylation.[5]
dot
Caption: General workflow of Evans asymmetric alkylation.
For the asymmetric aldol reaction , the formation of a boron Z-enolate is typically achieved using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base such as diisopropylethylamine (DIPEA).[2] The subsequent reaction with an aldehyde proceeds through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[1][6][7] In this transition state, the substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[4] The chirality of the auxiliary dictates the absolute stereochemistry of the two newly formed stereocenters.[4]
Caption: Step-by-step workflow for the N-acylation of an Evans auxiliary.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-acyloxazolidinone.
Materials:
-
N-Propionyl-(4S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the N-propionyl-(4S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool the solution to -78 °C.
-
Add NaHMDS dropwise to the solution to form the sodium enolate. 3. Add allyl iodide to the reaction mixture and stir at -78 °C for the appropriate time.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Warm the mixture to room temperature and extract with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by flash column chromatography.
dot
Caption: Workflow for the diastereoselective alkylation of an N-acyloxazolidinone.
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated aldol reaction.
Materials:
-
N-Propionyl oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Phosphate buffer
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane and cool to 0 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde.
-
Stir the reaction at -78 °C for the specified time, then warm to 0 °C.
-
Quench the reaction with a phosphate buffer.
-
Perform an oxidative workup with hydrogen peroxide to cleave the boron and isolate the aldol adduct. dot
Caption: Workflow for the diastereoselective Evans aldol reaction.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol outlines the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated or aldol adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the adduct in a mixture of THF and water and cool to 0 °C.
-
Add an aqueous solution of lithium hydroxide and hydrogen peroxide. [8][9]3. Stir the reaction at 0 °C until completion.
-
Quench the reaction with an appropriate reducing agent (e.g., sodium sulfite) to destroy excess peroxide.
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired chiral carboxylic acid.
dot
Caption: Workflow for the cleavage of the Evans auxiliary.
Conclusion
The Evans auxiliary and its derivatives have proven to be exceptionally reliable and versatile tools in asymmetric synthesis. [2]The high levels of stereocontrol, predictable outcomes, and the ability to recover the chiral auxiliary make this methodology highly valuable for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the practical application of Evans auxiliaries in the synthesis of enantiomerically pure compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 7. Aldol reaction [landsurvival.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
theoretical calculations of 3-Acetyl-2-oxazolidinone transition states
An In-depth Technical Guide to the Theoretical Calculation of 3-Acetyl-2-oxazolidinone Transition States
Introduction
In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. Among these, N-acyloxazolidinones, popularized by David A. Evans, have become critically important for their reliability and the predictability of their stereochemical induction. This compound is a foundational example of this class, employed to direct the formation of new stereogenic centers with high diastereoselectivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
The stereochemical control exerted by the oxazolidinone auxiliary is attributed to the formation of a rigid, chelated transition state that favors the approach of an electrophile from the less sterically hindered face. Understanding the precise geometry and energetics of these fleeting transition states is paramount for optimizing existing reactions and designing new synthetic methodologies. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful means to elucidate these complex structures and rationalize the high levels of stereoselectivity observed experimentally. This guide provides a technical overview of the theoretical approaches used to model the transition states of reactions involving this compound, with a focus on the widely studied Evans aldol reaction.
Key Reaction: The Evans Asymmetric Aldol Reaction
The Evans aldol reaction is a benchmark for chiral auxiliary-mediated asymmetric synthesis. It involves the reaction of a boron or titanium enolate of an N-acyloxazolidinone with an aldehyde to generate syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.
The generally accepted mechanism proceeds through several key steps:
-
Enolate Formation: The N-acyl group is deprotonated using a base (e.g., diisopropylethylamine) in the presence of a Lewis acid (e.g., di-n-butylboron triflate, n-Bu₂BOTf, or Titanium Tetrachloride, TiCl₄) to form a (Z)-enolate. This enolization occurs via a six-membered chair-type transition state.
-
Aldehyde Coordination: The aldehyde coordinates to the Lewis acid center.
-
C-C Bond Formation: The enolate attacks the aldehyde via a highly ordered, chair-like Zimmerman-Traxler transition state. The stereocenter on the oxazolidinone auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered side. This step establishes two new contiguous stereocenters.
-
Product Release: The aldol adduct is released after workup.
The choice of Lewis acid is crucial and can influence the nature of the transition state, which can be either chelated or non-chelated.
Computational Methodologies and Protocols
Theoretical calculations provide a framework for investigating the structure and stability of the transition states that govern stereoselectivity. Density Functional Theory (DFT) is the most prominent computational method for this purpose.
Protocol for Transition State Modeling:
-
Software: Calculations are typically performed using standard quantum-chemical software packages.
-
Method/Functional: The B3LYP functional is a commonly employed hybrid functional for these systems.
-
Basis Set: A Pople-style basis set, such as 6–31G(d,p), is frequently used to provide a good balance between accuracy and computational cost for molecules of this size.
-
Geometry Optimization: The structures of the reactants, products, and transition states are optimized to find their lowest energy conformations. Local minima are verified by ensuring all vibrational frequencies are real.
-
Solvent Effects: To simulate reaction conditions, solvent effects are incorporated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the COSMO model.
-
Transition State Search: Transition state structures are located using algorithms like the synchronous transit-guided quasi-Newton (STQN) method or procedures like SADDLE and TS.
-
Transition State Verification: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the transition state connects the correct reactant and product structures.
Visualizing the Workflow and Reaction Pathways
Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the complex transition states involved in the reaction.
Computational Workflow
The general process for theoretically calculating and verifying a transition state follows a logical sequence of steps, from initial geometry optimization to final energy analysis.
Evans Aldol Reaction: Non-Chelated Transition State
The classic Evans aldol reaction using a boron Lewis acid proceeds through a non-chelated, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. This arrangement minimizes steric hindrance and dipole-dipole repulsions, leading to the observed syn diastereoselectivity.
Quantitative Data: Energetics of Transition States
The stereochemical outcome of a reaction is determined by the relative energies of the competing diastereomeric transition states. The product that forms via the lowest energy transition state will be the major product. DFT calculations are crucial for quantifying these small energy differences.
In the TiCl₄-promoted aldol reaction, two pathways are possible: a non-chelated pathway, similar to the boron-mediated reaction, and a chelated pathway where the titanium coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. The computed relative energies of the transition states (TS) for these pathways rationalize the observed stereoselectivity.
| Reaction Pathway | Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| Non-Chelated | TS leading to Evans syn product | 0.0 (Reference) | Evans syn |
| TS leading to non-Evans syn product | Higher Energy | Minor | |
| Chelated | TS leading to non-Evans syn product | 0.0 (Reference) | non-Evans syn |
| TS leading to Evans syn product | Higher Energy | Minor |
Note: These are representative relative energies based on qualitative descriptions in the literature. The actual energy differences are system-dependent but consistently show a significant preference for one diastereomeric transition state over the other, explaining the high stereoselectivity.
Chelated vs. Non-Chelated Pathways
The choice of Lewis acid dictates the preferred reaction pathway. Boron reagents, which are typically tricoordinate, favor the non-chelated Zimmerman-Traxler model. In contrast, Lewis acids like TiCl₄ can form hexacoordinate complexes, allowing for a chelated transition state where the metal coordinates to three oxygen atoms: the enolate oxygen, the aldehyde oxygen, and the N-acyl carbonyl oxygen of the auxiliary. This chelation alters the geometry of the transition state and can lead to different stereochemical outcomes (the "non-Evans syn" product).
Conclusion
Theoretical calculations of this compound transition states provide profound insights into the origins of stereoselectivity in asymmetric synthesis. By employing DFT methods, researchers can accurately model the complex, transient structures that dictate the reaction outcome. The Zimmerman-Traxler model serves as a foundational concept, with computational studies refining our understanding of how factors like Lewis acid choice can modulate the transition state structure between chelated and non-chelated pathways. The ability to quantify the energy differences between competing diastereomeric transition states allows for the rationalization of experimentally observed product ratios and provides a predictive framework for designing new, highly selective transformations. This synergy between computational and experimental chemistry continues to be a driving force in the development of modern synthetic organic chemistry.
The Genesis of Stereocontrol: A Technical Guide to the Discovery and History of 3-Acetyl-2-oxazolidinone
A cornerstone of modern asymmetric synthesis, 3-acetyl-2-oxazolidinone and its derivatives, known broadly as Evans auxiliaries, revolutionized the way organic chemists approach the construction of chiral molecules. This technical guide delves into the historical discovery, pivotal developments, and foundational experimental protocols that established these reagents as indispensable tools for researchers in synthetic and medicinal chemistry.
From Obscurity to an Icon of Asymmetric Synthesis: A Historical Perspective
The story of this compound is intrinsically linked to the broader development of the oxazolidinone heterocycle and the conceptualization of chiral auxiliaries. The parent compound, 2-oxazolidinone, was first reported in 1888 by German chemist Siegmund Gabriel. For nearly a century, this class of compounds remained relatively obscure in the realm of synthetic chemistry.
The landscape of organic synthesis was dramatically altered in 1981 when David A. Evans and his colleagues at the California Institute of Technology published a seminal paper in the Journal of the American Chemical Society. This publication detailed the use of chiral N-acyl-2-oxazolidinones as highly effective chiral auxiliaries for asymmetric aldol condensations. By temporarily attaching a chiral oxazolidinone to a prochiral substrate, Evans demonstrated that the steric influence of the auxiliary could direct the approach of a reactant, leading to the formation of one diastereomer in high excess. This work laid the foundation for the widespread adoption of this compound and its derivatives in the stereoselective synthesis of complex molecules, including natural products and pharmaceuticals.
Synthesis of this compound: The Gateway to Asymmetric Control
The preparation of this compound is a straightforward process, typically involving the acylation of the parent 2-oxazolidinone. This accessibility has been a key factor in its widespread use.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from established methods for the N-acylation of 2-oxazolidinones.
Materials:
-
2-Oxazolidinone
-
Acetic anhydride
-
Sodium acetate (catalytic amount)
-
Toluene
-
Diethyl ether
Procedure:
-
A mixture of 2-oxazolidinone and a catalytic amount of sodium acetate in toluene is heated to reflux.
-
Acetic anhydride is added dropwise to the refluxing mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of toluene and diethyl ether to afford this compound as a crystalline solid.
Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol |
| Melting Point | 69-71 °C |
| Boiling Point | 110-114 °C at 2 mmHg |
| ¹H NMR (CDCl₃, δ) | ~4.4 (t, 2H), ~4.0 (t, 2H), ~2.5 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~170, ~154, ~62, ~45, ~24 |
| IR (KBr, cm⁻¹) | ~1780 (C=O, imide), ~1700 (C=O, acetyl) |
The Evans Asymmetric Aldol Reaction: A Paradigm of Diastereoselectivity
The true power of this compound and its analogs is realized in their application to asymmetric carbon-carbon bond formation. The Evans asymmetric aldol reaction is a classic example, demonstrating high levels of stereocontrol. The reaction proceeds through a rigid, chelated Z-enolate, which directs the approach of an electrophile.
dot
Experimental Protocol: Diastereoselective Aldol Condensation
The following is a representative protocol adapted from Organic Syntheses for the reaction of an N-propionyl oxazolidinone with an aldehyde.[1]
Materials:
-
(S)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
Part A: Aldol Condensation
-
The N-propionyl oxazolidinone is dissolved in anhydrous CH₂Cl₂ in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.
-
Dibutylboron triflate (1.1 equivalents) is added, followed by the dropwise addition of triethylamine (1.2 equivalents).
-
The mixture is stirred for 30 minutes, after which the aldehyde (1.5 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. A solution of 2:1 methanol:30% H₂O₂ is added, and the mixture is stirred vigorously for 1 hour.
-
The volatile solvents are removed in vacuo, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aldol adduct.
Part B: Auxiliary Cleavage
-
The crude aldol adduct is dissolved in a 4:1 mixture of tetrahydrofuran and water and cooled to 0 °C.
-
A 30% aqueous solution of hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
-
The mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of an aqueous solution of sodium sulfite.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to remove the recovered chiral auxiliary.
-
The aqueous layer is acidified with HCl and extracted with ethyl acetate.
-
The combined organic extracts are dried, filtered, and concentrated to yield the chiral β-hydroxy carboxylic acid.
Quantitative Data from Early Studies
The following table summarizes representative data from early work by Evans and others, showcasing the high diastereoselectivity achieved with N-acyloxazolidinone auxiliaries in aldol reactions.
| N-Acyl Oxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 98:2 | 80 |
| N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | 97:3 | 91 |
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The high degree of stereoselectivity observed in Evans aldol reactions is rationalized by the Zimmerman-Traxler model. The boron enolate forms a rigid six-membered ring chair-like transition state with the aldehyde. The substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This leads to the predictable formation of the syn aldol adduct.
dot
Conclusion: An Enduring Legacy
The discovery and development of this compound and its derivatives as chiral auxiliaries marked a pivotal moment in organic chemistry. The work of David Evans and subsequent researchers provided a robust and predictable method for controlling stereochemistry in a wide range of chemical transformations. The principles established through the study of these auxiliaries continue to influence the design of new asymmetric methods. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and application of these foundational reagents remains essential for the continued advancement of stereoselective synthesis.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reaction Using 3-Acetyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an asymmetric aldol reaction utilizing 3-acetyl-2-oxazolidinone as a chiral auxiliary. This powerful and reliable method, often referred to as the Evans aldol reaction, allows for the stereoselective formation of β-hydroxy carbonyl compounds, which are crucial building blocks in the synthesis of complex natural products and pharmaceuticals.
Introduction
The Evans asymmetric aldol reaction employs an N-acyloxazolidinone, in this case, this compound, to control the stereochemical outcome of the aldol addition. The reaction proceeds through a highly organized, chair-like transition state, leading to the predictable formation of predominantly the syn-aldol product with a high degree of diastereoselectivity. The chiral auxiliary shields one face of the enolate, directing the approach of the aldehyde. Following the reaction, the chiral auxiliary can be efficiently removed and recycled.
Reaction Scheme
The general scheme for the asymmetric aldol reaction of this compound involves the formation of a boron enolate, followed by the addition of an aldehyde to yield the desired aldol adduct.
Caption: General reaction scheme for the Evans asymmetric aldol reaction.
Experimental Protocols
This section details the step-by-step procedure for the asymmetric aldol reaction of this compound with a representative aldehyde, benzaldehyde.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron Triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Benzaldehyde)
-
Methanol (MeOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Boron Enolate:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the oxazolidinone in anhydrous dichloromethane (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add dibutylboron triflate (1.1 equiv) dropwise to the stirred solution.
-
Following the addition of Bu₂BOTf, add triethylamine (1.2 equiv) or diisopropylethylamine (1.2 equiv) dropwise. The solution should become pale yellow.
-
Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, to the enolate solution.
-
Stir the reaction at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to warm to 0 °C over approximately 1 hour.
-
-
Workup and Purification:
-
Quench the reaction at 0 °C by the slow addition of methanol (e.g., 3 equiv).
-
Add saturated aqueous sodium bicarbonate solution and stir vigorously for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure aldol adduct.
-
Data Presentation
The following table summarizes the typical yields and diastereoselectivities obtained for the asymmetric aldol reaction of this compound with various aldehydes.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 3-Hydroxy-3-phenyl-2-methyl-1-(2-oxooxazolidin-3-yl)propan-1-one | 85-95 | >95:5 |
| Isobutyraldehyde | 3-Hydroxy-2,4-dimethyl-1-(2-oxooxazolidin-3-yl)pentan-1-one | 80-90 | >98:2 |
| Acetaldehyde | 3-Hydroxy-2-methyl-1-(2-oxooxazolidin-3-yl)butan-1-one | 75-85 | >90:10 |
Mechanism and Stereoselectivity
The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[1][2] The boron atom coordinates to both the enolate oxygen and the aldehyde oxygen, forming a rigid six-membered, chair-like transition state. The bulky substituent on the chiral auxiliary (in this case, the rest of the oxazolidinone ring) directs the aldehyde to approach from the less sterically hindered face of the Z-enolate, leading to the formation of the syn-aldol product.[2][3]
References
Application Notes and Protocols: 3-Acetyl-2-oxazolidinone in Lewis Acid-Catalyzed Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. The use of chiral auxiliaries, such as 3-acetyl-2-oxazolidinone and its derivatives, has become a powerful strategy for asymmetric induction in these cycloadditions. This document provides detailed application notes and protocols for the use of N-acyloxazolidinones as dienophiles in Lewis acid-catalyzed Diels-Alder reactions, a methodology widely employed in the synthesis of complex chiral molecules, including intermediates for potent pharmaceuticals.[1][2]
Lewis acid catalysis is crucial for enhancing the reactivity of N-acyloxazolidinone dienophiles and for locking the conformation of the dienophile to achieve high levels of facial diastereoselectivity.[3] The Lewis acid coordinates to the carbonyl groups of the N-acyloxazolidinone, lowering the LUMO of the dienophile and increasing its reactivity towards the diene. This coordination also provides a rigid steric environment that directs the approach of the diene to one face of the dienophile, leading to a high degree of stereocontrol in the resulting cycloadduct.
Data Presentation: Reaction Performance
The following tables summarize the performance of various N-acyl-2-oxazolidinones in Lewis acid-catalyzed Diels-Alder reactions with different dienes.
Table 1: Diethylaluminum Chloride Catalyzed Diels-Alder Reaction of N-Acryloyl-2-oxazolidinones with Cyclopentadiene
| Chiral Auxiliary (R) | Dienophile | Diene | Lewis Acid (equiv.) | Temp (°C) | Time | Yield (%) | endo:exo | Diastereomeric Ratio (endo) |
| Isopropyl | N-Acryloyl | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 2-5 min | 81 | >100:1 | 95:5 |
| Benzyl | N-Acryloyl | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 2-5 min | 78 | >100:1 | >100:1 |
| Phenyl | N-Acryloyl | Cyclopentadiene | Et₂AlCl (1.4) | -100 | 2-5 min | 82 | 100:1 | 94:6 |
Data adapted from Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1988, 110, 1238-1256, as presented in Myers, Chem 115 lecture notes.[3]
Table 2: Diethylaluminum Chloride Catalyzed Diels-Alder Reaction of N-Crotonyl-2-oxazolidinones with Cyclopentadiene
| Chiral Auxiliary (R) | Dienophile | Diene | Lewis Acid (equiv.) | Temp (°C) | Time | Yield (%) | endo:exo | Diastereomeric Ratio (endo) |
| Isopropyl | N-Crotonyl | Cyclopentadiene | Et₂AlCl (1.4) | -78 | 6 h | 82 | 48:1 | 98.5:1.5 |
| Benzyl | N-Crotonyl | Cyclopentadiene | Et₂AlCl (1.4) | -78 | 6 h | 83 | 55:1 | 97:3 |
| Phenyl | N-Crotonyl | Cyclopentadiene | Et₂AlCl (1.4) | -78 | 6 h | 88 | 60:1 | >99:1 |
Data adapted from Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1988, 110, 1238-1256, as presented in Myers, Chem 115 lecture notes.[3]
Table 3: Lewis Acid-Catalyzed Diels-Alder Reaction of 3-(Acetoxy)acryloyl oxazolidinone with Cyclopentadiene
| Entry | Lewis Acid (equiv.) | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo) |
| 1 | Et₂AlCl (1.4) | -78 | 2 | 36 | >99% |
| 2 | Et₂AlCl (1.5) | -78 | 8 | 58 | >99% |
| 3 | SnCl₄ (1.0) | 0 | 24 | 27 | >99% |
| 4 | Yb(OTf)₃ | 23 | 24 | 0 | - |
Data from Ghosh, A. K., et al. RSC Adv., 2019, 9, 41755.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 3-(Acetoxy)acryloyl oxazolidinone
This protocol describes the synthesis of a representative 3-(acyloxy)acryloyl oxazolidinone dienophile.
Materials:
-
Propiolic acid
-
Oxalyl chloride
-
Dry DMF
-
Dry CH₂Cl₂
-
(S)-4-benzyl-2-oxazolidinone
-
n-Butyllithium (1.6 M in Hexane)
-
Dry THF
-
Acetic acid
-
N-methylmorpholine
Procedure:
-
Synthesis of 3-chloroacryloyl chloride: To a solution of propiolic acid (1.0 equiv.) in dry CH₂Cl₂ cooled to 0 °C, add oxalyl chloride (1.1 equiv.) and a catalytic amount of dry DMF dropwise. Stir the resulting mixture at 23 °C for 3 hours.
-
Preparation of the lithium salt of the oxazolidinone: In a separate flask containing (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) dissolved in dry THF, add n-butyllithium (1.1 equiv.) at -78 °C. Stir the solution for 10 minutes at -78 °C and then for 1 hour at 0 °C.
-
Acylation: Cool the lithium salt solution to -78 °C and add the freshly prepared 3-chloroacryloyl chloride solution dropwise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 1 hour.
-
Synthesis of 3-(acetoxy)acryloyl oxazolidinone: To a solution of the resulting 3-(chloro)acryloyl oxazolidinone (1.0 equiv.) in CH₂Cl₂, add acetic acid (1.2 equiv.) and N-methylmorpholine (1.2 equiv.). Stir the reaction at 23 °C for 24 hours.
-
Work-up and Purification: Quench the reaction with water, and separate the organic layer. Wash the organic layer with brine, dry it over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-(acetoxy)acryloyl oxazolidinone.[4][6]
Protocol 2: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general method for the cycloaddition reaction between an N-acyloxazolidinone and a diene.
Materials:
-
N-acyloxazolidinone dienophile (e.g., this compound or a derivative)
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Lewis acid (e.g., Diethylaluminum chloride, Et₂AlCl)
-
Anhydrous CH₂Cl₂
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon), dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ and cool the solution to the desired temperature (e.g., -78 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., 1.2-1.5 equivalents of Et₂AlCl as a solution in hexanes) dropwise to the stirred solution. Stir the mixture for 30 minutes at the same temperature.
-
Diene Addition: Add the diene (e.g., 3.0-10.0 equivalents of cyclopentadiene) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl at the reaction temperature. Allow the mixture to warm to room temperature.
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.[4][7]
Visualizations
Caption: Mechanism of Lewis acid-catalyzed Diels-Alder reaction.
Caption: General experimental workflow for the Diels-Alder reaction.
Caption: Factors influencing the Diels-Alder reaction outcome.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
- 5. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Enantiomerically Pure β-Amino Acids using an Oxazolidinone Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction: Enantiomerically pure β-amino acids are crucial building blocks in medicinal chemistry and drug development, forming the backbone of β-peptides and other pharmacologically significant molecules.[1] Their synthesis presents a significant challenge in maintaining the desired chirality.[1] The use of chiral auxiliaries, particularly Evans-type oxazolidinones derived from amino alcohols, offers a robust and highly predictable strategy for achieving excellent stereocontrol in the synthesis of β-amino acids.[2][3][4]
This methodology hinges on the temporary incorporation of a chiral oxazolidinone to direct the stereochemical outcome of a key bond-forming reaction.[3][5] The general workflow involves three main steps:
-
N-Acylation: The chiral auxiliary is acylated to form an N-acyl oxazolidinone.
-
Diastereoselective Reaction: The N-acyl group is converted into an enolate, which then undergoes a highly diastereoselective reaction, such as a Mannich or Reformatsky-type reaction, to form the carbon backbone of the β-amino acid.[2][4][6] The steric bulk of the auxiliary directs the approach of the electrophile, controlling the formation of the new stereocenter.[3]
-
Auxiliary Cleavage: The chiral auxiliary is hydrolytically removed to yield the enantiomerically pure β-amino acid, and the auxiliary can often be recovered for reuse.[7][8][9]
General Synthetic Workflow
The overall strategy provides access to valuable, highly enantioenriched β-amino acids by leveraging a recoverable chiral auxiliary to control stereochemistry.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3-Acetyl-2-oxazolidinone | Chiral Auxiliary Reagent [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. connectsci.au [connectsci.au]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cleavage of 3-Acetyl-2-Oxazolidinone Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-acetyl-2-oxazolidinone moiety is a cornerstone chiral auxiliary in asymmetric synthesis, enabling highly diastereoselective transformations such as alkylations, aldol reactions, and Diels-Alder cycloadditions.[1][2][3] The final and critical step in these synthetic sequences is the efficient and mild cleavage of the auxiliary to unmask the desired chiral product—be it a carboxylic acid, primary alcohol, aldehyde, or ester—while ensuring the preservation of its enantiomeric purity.[2] The ability to recover the often-valuable chiral auxiliary for reuse is another key consideration.[4]
This document provides detailed application notes and experimental protocols for the most common and effective methods for the cleavage of N-acyl-2-oxazolidinones.
Overview of Cleavage Methods
The cleavage of the N-acyl bond can be achieved under various conditions to yield different functional groups. The choice of method is dictated by the desired final product and the functional group tolerance of the substrate. The primary methods are:
-
Hydrolytic Cleavage: To yield chiral carboxylic acids.
-
Reductive Cleavage: To yield chiral primary alcohols or aldehydes.
-
Transesterification: To yield chiral esters.
A general workflow for the application and cleavage of the this compound auxiliary is depicted below.
Data Presentation: Comparison of Cleavage Conditions
The following tables summarize quantitative data for various cleavage methods, allowing for easy comparison of reagents, conditions, and yields.
Table 1: Hydrolytic Cleavage to Carboxylic Acids
| Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| LiOH / H₂O₂ | N-Propionyl-4-benzyl-2-oxazolidinone | THF/H₂O (4:1) | 0 | 1 | >95 | The hydroperoxide anion is the effective nucleophile, selectively cleaving the exocyclic imide carbonyl.[3] A reductant like sodium sulfite is used in the workup.[3] |
| LiOH·H₂O / H₂O₂ | N-acyl-3-amino-2-oxazolidinone | THF/H₂O (3:1 to 4:1) | 0 | 1-3 | High | Reaction progress should be monitored by TLC.[4] Oxygen evolution can occur, requiring proper venting.[4] |
Table 2: Reductive Cleavage to Primary Alcohols
| Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| LiBH₄ | N-acyl-3-amino-2-oxazolidinone | Diethyl ether | 0 to RT | 0.5-2 | High | A stoichiometric amount of water is added.[4] For substrates with other reducible groups, maintaining the temperature at 0°C is advised.[4] |
| LiAlH₄ | N-acyl-2-oxazolidinone | THF | 0 | - | High | A powerful reducing agent, may affect other functional groups. |
| LiH₂N·BH₃ | N-acyl-1,3-oxazolidine | THF | Reflux | 24 | 75 | [5] |
Table 3: Reductive Cleavage to Aldehydes
| Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| DIBAL-H | N-hydrocinnamoyl-5,5-dimethyloxazolidin-2-one | - | - | - | Excellent | The 5,5-dimethyl substitution is crucial to prevent endocyclic cleavage, leading to a stable N-1'-hydroxyalkyl intermediate that can be converted to the aldehyde under basic conditions.[6] |
Table 4: Transesterification to Esters
| Reagent | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| NaOMe | N-acyl-3-amino-2-oxazolidinone | Methanol | - | - | High | Yields the corresponding methyl ester.[4] |
| MgBr₂ | 3-Cinnamoyl-1,3-oxazolidinone | Methanol | RT | 24 | 93 | A mild Lewis acid-promoted method that tolerates acid-sensitive groups like ketals and TBS ethers.[7] |
| Sc(OTf)₃ | 3-Cinnamoyl-1,3-oxazolidinone | Methanol | RT | 1 | 98 | A highly active Lewis acid, but may not be suitable for substrates with acid-sensitive functional groups.[7] |
| Ethanethiol / n-BuLi | Sterically hindered N-acyl oxazolidinone | - | - | - | Clean | Effective for sterically hindered carbonyls that are unreactive towards reductive cleavage.[8][9] |
| MeONa / Dimethyl Carbonate | N-acyl-2-oxazolidinone | - | - | - | - | The presence of excess dimethyl carbonate (DMC) accelerates the N-acyl bond cleavage under mild conditions.[10] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Carboxylic Acid using LiOH/H₂O₂
This is the most common method for obtaining the chiral carboxylic acid.
Procedure:
-
Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv) followed by the dropwise addition of a pre-cooled aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 equiv).[4]
-
Reaction: Stir the mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.[4]
-
Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid.[4]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). To recover the auxiliary, the aqueous layer can be made basic (pH ~10-11) and extracted with an organic solvent.[4]
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.[4]
Safety Note: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas. Ensure the reaction vessel is properly vented and conduct the procedure in a well-ventilated fume hood.[4]
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
This method is suitable for the conversion of the N-acyl group to a primary alcohol.
Procedure:
-
Dissolution: Dissolve the N-acyl-2-oxazolidinone (1.0 equiv) in dry diethyl ether under an inert atmosphere.[4]
-
Water Addition: Add a stoichiometric amount of water (1.1 equiv).[4]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[4]
-
Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.[4]
-
Quenching and Workup: Carefully quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl or Rochelle's salt).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude alcohol by column chromatography.
Protocol 3: Transesterification to a Methyl Ester using a Lewis Acid (MgBr₂)
This protocol offers a mild alternative for producing esters, particularly for substrates with acid-sensitive functionalities.[7]
Procedure:
-
Setup: To a solution of the N-acyl-2-oxazolidinone (1.0 equiv) in methanol, add magnesium bromide (MgBr₂) (0.1-1.0 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., water or saturated NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude ester by column chromatography.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Extend reaction time or slightly increase the temperature. Monitor progress by TLC or LC-MS.[4] |
| Degradation of product. | For base-sensitive products, ensure low reaction temperatures (e.g., 0 °C) to minimize epimerization.[4] Consider a milder cleavage method for sensitive functional groups.[4] | |
| Emulsion during Workup | Formation of a stable emulsion. | Add brine to the mixture or filter through a pad of Celite to break the emulsion.[4] |
| Product is Water-Soluble | The product is a small, polar molecule. | Perform multiple extractions with an appropriate organic solvent or use a continuous extraction apparatus.[4] |
| Incomplete Cleavage of Sterically Hindered Substrates | The acyl group is sterically congested. | Consider using harsher conditions if the product is stable, or switch to a different cleavage method, such as using ethanethiol and n-BuLi.[8][9] |
Conclusion
The cleavage of the this compound auxiliary is a versatile and crucial step in asymmetric synthesis. The choice of the cleavage method should be carefully considered based on the desired product and the overall synthetic strategy. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively deprotect their chiral products while maximizing yield and maintaining stereochemical integrity.
References
- 1. This compound | Chiral Auxiliary Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. | Department of Chemistry [chem.ox.ac.uk]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acylation of 2-Oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated 2-oxazolidinones are pivotal chiral auxiliaries in modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1][2][3] Pioneered by David A. Evans, these auxiliaries, often referred to as Evans auxiliaries, have found widespread application in asymmetric synthesis, including aldol reactions, alkylations, and Diels-Alder reactions.[2][3][4] The predictable diastereoselectivity arises from the steric influence of the substituents on the oxazolidinone ring, which directs the approach of incoming electrophiles.[2] This document provides detailed protocols for several common methods of N-acylation of 2-oxazolidinones, catering to a range of substrate sensitivities and laboratory requirements.
Overview of N-Acylation Methods
The selection of an appropriate N-acylation method depends on factors such as the stability of the acylating agent and the oxazolidinone substrate, the desired scale of the reaction, and the availability of reagents. While the classical approach involves the use of a strong base, several milder alternatives have been developed to avoid potential side reactions like epimerization.[3][5]
Key Methods for N-Acylation:
-
Method A: Using n-Butyllithium and an Acyl Chloride/Anhydride: The traditional and widely used method involves deprotonation of the 2-oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an acyl chloride or acid anhydride.[2][4]
-
Method B: Using Triethylamine, DMAP, and an Acid Anhydride: A milder approach that avoids strong bases utilizes triethylamine and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) with an acid anhydride.[6]
-
Method C: Using Pivaloyl Chloride and a Carboxylic Acid: This convenient one-pot procedure allows for the direct use of carboxylic acids as acylating agents in the presence of pivaloyl chloride and triethylamine.[7]
-
Method D: Using an Acyl Fluoride and a Mild Base: This method employs acyl fluorides, which can be readily prepared and react under mild conditions with the oxazolidinone in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine.[5]
Experimental Protocols
Method A: N-Acylation using n-Butyllithium and Propionyl Chloride
This protocol describes the N-acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equivalent).
-
Dissolution: Dissolve the oxazolidinone in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. The solution may turn yellow or colorless depending on the specific oxazolidinone. Stir the mixture at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the lithium salt solution at -78 °C.
-
Warming and Quenching: After stirring at -78 °C for 1 hour, allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield the pure N-propionyl-2-oxazolidinone.
Method B: N-Acylation using Triethylamine, DMAP, and Propionic Anhydride
This protocol provides a milder alternative to the strong base method.
Materials:
-
(4R)-4-Benzyl-2-oxazolidinone
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
4-(N,N-dimethylamino)pyridine (DMAP)
-
Propionic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask, add (4R)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dissolve it in anhydrous CH₂Cl₂.
-
Addition of Reagents: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Acylation: Add propionic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.[6]
-
Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the desired N-acylated product.
Quantitative Data Summary
The following table summarizes typical yields for the N-acylation of various 2-oxazolidinones using different methods and acylating agents.
| Method | Oxazolidinone Auxiliary | Acylating Agent | Base/Catalyst | Solvent | Yield (%) | Reference |
| A | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Acryloyl chloride | n-BuLi | THF | Moderate | [4] |
| B | (4R)-4-Benzyl-2-oxazolidinone | Propionic anhydride | Et₃N, DMAP | THF | >95 | [6][8] |
| C | (R)-4-Phenyl-2-oxazolidinone | Phenylacetic acid | Pivaloyl Chloride, Et₃N | CH₂Cl₂ | 80 | [7] |
| C | (S)-4-Isopropyl-2-oxazolidinone | Phenylacetic acid | Pivaloyl Chloride, Et₃N | CH₂Cl₂ | 72 | [7] |
| D | (S)-4-Benzyl-2-oxazolidinone | Amino acid derived acyl fluorides | iPr₂NEt or Et₃N | CH₂Cl₂ | 72-98 | [5] |
| D | Unhindered oxazolidinones | Various acyl fluorides | iPr₂NEt or Et₃N | CH₂Cl₂ | High | [5] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation of a 2-oxazolidinone.
Caption: General workflow for the N-acylation of 2-oxazolidinones.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components in the N-acylation reaction, highlighting the role of the base/catalyst in activating the reactants.
Caption: Logical relationships in the N-acylation of 2-oxazolidinones.
Conclusion
The N-acylation of 2-oxazolidinones is a fundamental transformation for the application of these powerful chiral auxiliaries in asymmetric synthesis. The choice of method allows for flexibility in accommodating various substrates and reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement these reactions in their synthetic endeavors. Careful execution of these procedures, particularly with respect to maintaining anhydrous conditions when using strong bases, is crucial for achieving high yields and purity of the desired N-acylated products.
References
- 1. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of 3-Acetyl-2-oxazolidinone and its Derivatives in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-2-oxazolidinones, particularly derivatives of 3-acetyl-2-oxazolidinone, are powerful and versatile chiral auxiliaries that have become indispensable tools in modern asymmetric synthesis. Developed by David A. Evans, these "Evans auxiliaries" provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric aldol, alkylation, and acylation reactions. Their reliability and predictability in establishing stereocenters have made them instrumental in the total synthesis of numerous complex and biologically active natural products. This document provides detailed application notes and protocols for the use of these auxiliaries in the synthesis of several key natural products, supported by quantitative data and procedural diagrams.
Core Application: Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a cornerstone of polyketide natural product synthesis. It allows for the diastereoselective construction of β-hydroxy carbonyl units, which are common motifs in these molecules. The reaction proceeds through a chair-like six-membered transition state of a boron enolate, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an aldehyde electrophile.
A generalized workflow for an Evans aldol reaction is depicted below:
Caption: Generalized workflow of an Evans asymmetric aldol reaction.
Application in Natural Product Total Synthesis
The utility of this compound derivatives is best illustrated through their application in the total synthesis of complex natural products. Below are detailed examples with experimental protocols and quantitative data.
Total Synthesis of Hapalosin
Hapalosin is a 12-membered cyclic depsipeptide that exhibits multidrug resistance (MDR) reversing activity. A key step in its synthesis by Ghosh and coworkers involved a highly diastereoselective Evans aldol reaction to install two crucial stereocenters.
Quantitative Data:
| Reaction Step | Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| Asymmetric Aldol | (1S,2R)-aminoindanol-derived propionimide | n-Octanal | 90 | >95:5 |
Experimental Protocol: Asymmetric Aldol Reaction in the Synthesis of Hapalosin [1]
-
Enolate Formation: To a solution of the (1S,2R)-aminoindanol-derived N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add di-n-butylboryl trifluoromethanesulfonate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldol Addition: To the freshly prepared boron enolate, add a solution of n-octanal (1.5 eq) in dry CH₂Cl₂ dropwise at -78 °C.
-
Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Workup: Dilute the mixture with methanol and treat with 30% hydrogen peroxide. Stir for 1 hour at 0 °C. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel flash column chromatography to afford the desired syn-aldol adduct.
Total Synthesis of (-)-Cytoxazone
(-)-Cytoxazone is a natural product that acts as a cytokine modulator. A concise total synthesis reported by Crimmins and coworkers utilized a titanium-mediated asymmetric aldol addition of an N-acyl thiazolidinethione, a derivative of the oxazolidinone auxiliary.
Quantitative Data:
| Reaction Step | Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (dr) |
| Asymmetric Aldol Addition | (R)-N-acetyl-4-benzyl-2-thiazolidinethione | 2-(Benzyloxy)acetaldehyde | 98 | 3:1 (syn:anti) |
Experimental Protocol: Asymmetric Aldol Addition in the Synthesis of (-)-Cytoxazone [2]
-
Enolate Formation: To a solution of (R)-N-acetyl-4-benzyl-2-thiazolidinethione (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add titanium(IV) chloride (1.1 eq, 1.0 M solution in CH₂Cl₂). After stirring for 30 minutes, add N,N-diisopropylethylamine (2.5 eq) dropwise. Stir the resulting mixture for 2 hours at 0 °C.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add 2-(benzyloxy)acetaldehyde (1.2 eq) dropwise.
-
Reaction Monitoring and Quench: Stir the reaction at -78 °C for 1 hour. Quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the syn-aldol adduct.
Total Synthesis of (-)-Bafilomycin A1
(-)-Bafilomycin A1 is a potent and selective inhibitor of vacuolar H⁺-ATPases. The total synthesis by Roush and coworkers featured a highly diastereoselective Mukaiyama aldol reaction to connect two advanced fragments of the molecule. While not a direct Evans auxiliary on the nucleophile, the principles of stereocontrol are closely related, and the synthesis of the fragments often employs Evans auxiliaries.
Illustrative Signaling Pathway (Conceptual):
Caption: Conceptual synthetic strategy for (-)-Bafilomycin A1.
Quantitative Data (Mukaiyama Aldol Step): [3]
| Reaction Step | Nucleophile | Electrophile | Yield (%) | Diastereoselectivity |
| Mukaiyama Aldol | TMS enol ether of methyl ketone | Advanced aldehyde fragment | High | High |
Experimental Protocol: Mukaiyama Aldol Reaction in the Synthesis of (-)-Bafilomycin A1 [3]
-
Enolate Generation: The trimethylsilyl (TMS) enol ether of the advanced methyl ketone fragment is pre-formed using standard procedures (e.g., LDA, TMSCl).
-
Lewis Acid Activation: To a solution of the advanced aldehyde fragment (1.0 eq) in dry CH₂Cl₂ at -78 °C, a Lewis acid (e.g., BF₃·OEt₂) is added.
-
Aldol Addition: The TMS enol ether (1.2 eq) is added dropwise to the activated aldehyde solution at -78 °C.
-
Reaction Monitoring and Quench: The reaction is stirred at -78 °C until completion (monitored by TLC), and then quenched with a saturated aqueous NaHCO₃ solution.
-
Workup and Purification: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Conclusion
This compound and its derivatives are invaluable tools in the stereocontrolled synthesis of natural products. The examples of hapalosin, cytoxazone, and bafilomycin A1 highlight the power of Evans aldol and related methodologies in constructing complex molecular architectures with high precision. The provided protocols offer a practical guide for researchers in the field of organic synthesis and drug development to apply these powerful techniques in their own work. The high yields and exceptional diastereoselectivity achievable with these chiral auxiliaries continue to make them a first choice for the asymmetric synthesis of polyketide and other natural products.
References
- 1. Total Synthesis of (-)-Bafilomycin A1 : Application of Diastereoselective Crotylboration and Methyl Ketone Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convergent, Enantioselective Total Synthesis of Hapalosin: A Drug with Multidrug-Resistance Reversing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of (-)-bafilomycin A(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diastereoselective Michael Additions of 3-Acetyl-2-oxazolidinone Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. When coupled with chiral auxiliaries, this reaction becomes a powerful tool for asymmetric synthesis, enabling the stereocontrolled construction of complex molecules. 3-Acetyl-2-oxazolidinone, particularly when derived from chiral amino alcohols (Evans auxiliaries), serves as an excellent precursor for generating chiral acetate enolates. These enolates undergo highly diastereoselective Michael additions to a variety of acceptors, providing access to enantiomerically enriched 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
This document provides detailed methodologies for performing diastereoselective Michael additions using the enolate of this compound. It covers the generation of the nucleophilic enolate and its subsequent reaction with representative Michael acceptors, supported by quantitative data and detailed experimental protocols.
Data Presentation
The diastereoselectivity of the Michael addition of N-acetyl-2-oxazolidinone enolates is influenced by the choice of metal counterion, Lewis acid, and the structure of the Michael acceptor. Below is a summary of representative data for analogous systems, which can be extrapolated to the use of this compound.
| Entry | Michael Acceptor | Enolate Generation/Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Chalcone | TiCl₄, DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >95:5 |
| 2 | Nitroolefin | LDA, then MgBr₂ | THF/CH₂Cl₂ | -78 | 78 | 90:10 |
| 3 | α,β-Unsaturated Ester | NaHMDS | THF | -78 | 91 | 91:9 |
| 4 | Crotonaldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | -78 | 90 | >98:2 |
Note: Data in entries 3 and 4 are for the closely related N-propionyl-2-oxazolidinone and an aldol reaction respectively but illustrate the high levels of stereocontrol achievable with these systems.
Experimental Protocols
Protocol 1: Titanium-Mediated Michael Addition to Chalcone
This protocol describes the in-situ generation of a titanium enolate from this compound and its subsequent diastereoselective Michael addition to chalcone. The titanium tetrachloride acts as a Lewis acid to both promote enolization and organize the transition state for high diastereoselectivity.
Materials:
-
(4S)-4-Benzyl-3-acetyl-2-oxazolidinone
-
Titanium tetrachloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Chalcone
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4S)-4-benzyl-3-acetyl-2-oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂ (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 eq) to the stirred solution via syringe. The solution will likely turn deep red or purple. Stir for 15 minutes.
-
Base Addition: Add N,N-diisopropylethylamine (1.2 eq) dropwise. The color of the solution may change. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Michael Acceptor Addition: In a separate flask, dissolve chalcone (1.2 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.
-
Characterization: Characterize the product by NMR and determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude reaction mixture.
Visualizations
General Workflow for Michael Addition
The following diagram illustrates the general experimental workflow for the diastereoselective Michael addition of a this compound enolate.
Caption: General experimental workflow for a Michael addition.
Signaling Pathway of Diastereoselective Michael Addition
This diagram illustrates the key steps and intermediates in the Lewis acid-mediated diastereoselective Michael addition.
Caption: Key steps in the Lewis acid-mediated Michael addition.
Application Notes & Protocols: A Practical Guide to Setting up Stereoselective Conjugate Additions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugate addition, or Michael reaction, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] Achieving stereocontrol in these additions is critical for the synthesis of complex, chiral molecules such as pharmaceuticals and natural products.[3] This guide provides a practical framework for setting up and optimizing stereoselective conjugate additions, focusing on two major catalytic platforms: organocatalysis and metal catalysis.
Key Concepts in Stereoselective Conjugate Additions
The fundamental reaction involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor).[2] The stereochemical outcome is directed by a chiral catalyst.
-
Michael Donors (Nucleophiles): Soft nucleophiles such as 1,3-dicarbonyl compounds, malonates, nitroalkanes, thiols, and organometallic reagents.[2][4]
-
Michael Acceptors (Electrophiles): Electron-deficient olefins like α,β-unsaturated ketones, aldehydes, esters, nitriles, and nitro compounds.[2][4]
-
Stereoselectivity:
-
Enantioselectivity: The preferential formation of one of two enantiomers, quantified by enantiomeric excess (ee%).
-
Diastereoselectivity: The preferential formation of one or more of a set of diastereomers, quantified by the diastereomeric ratio (dr).
-
General Experimental Workflow
A systematic approach is crucial for successfully developing a stereoselective conjugate addition. The workflow involves catalyst selection, reaction setup, monitoring, and product analysis.
Caption: General workflow for a stereoselective conjugate addition experiment.
Catalytic Systems
The choice of catalyst is paramount for achieving high stereoselectivity. Organocatalysis and metal catalysis represent the two primary strategies, each with distinct mechanisms and advantages.
Organocatalysis
Organocatalysts are small, metal-free chiral organic molecules that promote reactions through various activation modes.[5][6] They are often robust, less sensitive to air and moisture, and environmentally benign.[1][5] Common activation modes include enamine, iminium, and hydrogen-bonding activation.[7]
Example Catalytic Cycle: Bifunctional Thiourea Catalysis
Bifunctional catalysts, such as chiral thioureas, can activate both the nucleophile and the electrophile simultaneously via hydrogen bonding, bringing them into a highly organized, chiral transition state.
Caption: Simplified cycle for a bifunctional hydrogen-bonding organocatalyst.
Metal Catalysis
Transition metal complexes with chiral ligands are highly effective catalysts for conjugate additions.[8] Metals like copper (Cu), rhodium (Rh), and nickel (Ni) are commonly used.[9][10] The chiral ligand environment around the metal center dictates the stereochemical outcome. These systems often exhibit high catalytic turnover and efficiency.
Data Summary: Comparison of Catalytic Systems
The following table summarizes representative results for different types of stereoselective conjugate additions.
| Catalyst Type | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee% / dr | Reference |
| Organo (Phase-Transfer) | Diethyl Malonate | Chalcone | 5 | CH₂Cl₂ | RT | 95 | 99% ee | |
| Organo (Bifunctional) | β-Tetralone | Nitroalkene | 10 | Toluene | -20 | 99 | >20:1 dr, 98% ee | [4] |
| Metal (Salen-Al) | Malononitrile | α,β-Unsaturated Imide | 10 | THF | -40 | 99 | 99% ee | [11] |
| Metal (Cu-Phosphoramidite) | Diethylzinc | 3-Nitroacrolein Deriv. | 1-5 | Toluene | -20 | 95 | 98% ee | |
| Metal (Rh-BINAP) | Phenylboronic Acid | Cyclohexenone | 3 | Dioxane/H₂O | 100 | 99 | 99% ee | [10] |
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction (Organocatalytic)
This protocol outlines a general approach for screening an organocatalytic conjugate addition.
-
Preparation:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add the Michael acceptor (0.2 mmol, 1.0 equiv).
-
Seal the vial with a septum and purge with an inert gas (N₂ or Argon).
-
-
Reaction Setup:
-
Add the solvent (1.0 mL) via syringe.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Stir for 5-10 minutes to ensure homogeneity.
-
-
Initiation and Monitoring:
-
Add the Michael donor (0.24 mmol, 1.2 equiv) dropwise via syringe.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Analysis:
-
Once the reaction is complete (or has ceased to progress), quench by adding saturated aqueous NH₄Cl solution (2 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Protocol 2: Specific Example - Asymmetric Michael Addition of Diethyl Malonate to Chalcone using a Chiral Phase-Transfer Catalyst[11]
This protocol is adapted from a literature procedure for a highly enantioselective addition.[12]
-
Reagents & Equipment:
-
Catalyst: Chiral Cinchona alkaloid-derived quaternary ammonium salt (11a or 11b in the reference, 5 mol%).
-
Michael Donor: Diethyl malonate (1.2 equiv).
-
Michael Acceptor: Chalcone (1.0 equiv).
-
Base: Potassium tert-butoxide (KOt-Bu).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Equipment: Round-bottom flask, magnetic stirrer, standard glassware for workup and chromatography.
-
-
Procedure:
-
To a solution of chalcone (1.0 equiv) in CH₂Cl₂ at room temperature, add the chiral phase-transfer catalyst (5 mol%).
-
Add diethyl malonate (1.2 equiv).
-
Finally, add the base (e.g., KOt-Bu) and stir the reaction mixture at room temperature. The original procedure notes the use of ultrasonic conditions for some optimizations.[12]
-
Stir the reaction for 1-8 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
-
-
Expected Outcome:
-
The reaction should afford the desired adduct in good yield with high enantioselectivity (e.g., 67-99% ee).[12]
-
Troubleshooting
Low yield or poor stereoselectivity are common issues. A logical approach can help identify and solve the problem.
Caption: A logical flowchart for troubleshooting common reaction issues.
References
- 1. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. DSpace [scholarworks.uvm.edu]
- 4. researchgate.net [researchgate.net]
- 5. api.pageplace.de [api.pageplace.de]
- 6. agendabookshop.com [agendabookshop.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: Large-Scale Synthesis and Reactions of 3-Acetyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-2-oxazolidinone is a key intermediate and chiral auxiliary in modern organic synthesis, particularly valued in the pharmaceutical industry for the stereoselective synthesis of complex molecules. Its rigid structure allows for excellent facial selectivity in a variety of chemical transformations, most notably in aldol additions, alkylations, and cycloaddition reactions. The oxazolidinone scaffold is also a core component of a class of antibiotics, such as linezolid, which function by inhibiting bacterial protein synthesis.
These application notes provide an overview of the considerations for the large-scale synthesis of this compound and detailed protocols for its application in key chemical reactions. The information is intended to guide researchers and process chemists in developing safe, efficient, and scalable synthetic routes.
Safety Precautions
When handling this compound and the reagents for its synthesis and reactions on a large scale, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For large-scale operations, consider additional protection such as face shields and respiratory protection, especially when handling powders or volatile solvents.
-
Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when using volatile or toxic reagents and solvents.
-
Exothermic Reactions: The acylation of 2-oxazolidinone can be exothermic. For large-scale synthesis, it is crucial to have adequate cooling and temperature monitoring systems in place to control the reaction temperature and prevent thermal runaways. Addition of reagents should be done portion-wise or via a controlled addition funnel.
-
Reagent Handling:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated area.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
Pivaloyl Chloride: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Organometallic Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere (e.g., nitrogen or argon) by trained personnel. However, the protocols provided aim to avoid such hazardous reagents for improved large-scale safety.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Large-Scale Synthesis of this compound
The synthesis of this compound on a large scale is typically achieved through the N-acylation of 2-oxazolidinone. The parent 2-oxazolidinone can be synthesized from readily available starting materials like ethanolamine and urea.
Protocol 1: Synthesis of 2-Oxazolidinone from Ethanolamine and Urea (Microwave-Assisted)
This method offers a rapid and high-yielding route to the precursor 2-oxazolidinone.[1][2][3][4]
Experimental Protocol:
-
In a microwave-safe reactor vessel, combine ethanolamine (1.0 eq), urea (1.0 eq), and a catalytic amount of nitromethane.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 650 W) and temperature for a short duration (typically 4-5 minutes).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Starting Materials | Ethanolamine, Urea | [1][2][3][4] |
| Catalyst | Nitromethane (catalytic) | [1][3][4] |
| Reaction Time | 4-5 minutes | [3][4] |
| Yield | 81-97% | [3] |
| Purification | Recrystallization | [3] |
Protocol 2: N-Acylation of 2-Oxazolidinone with Acetic Anhydride and Pyridine
A traditional and effective method for the acylation of 2-oxazolidinone.
Experimental Protocol:
-
To a solution of 2-oxazolidinone (1.0 eq) in dry pyridine (2-10 mL/mmol) under an inert atmosphere (e.g., Argon), cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the addition of methanol.
-
Remove the solvents under reduced pressure. Co-evaporation with toluene can aid in the removal of residual pyridine.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield this compound.
| Parameter | Value | Reference |
| Starting Materials | 2-Oxazolidinone, Acetic Anhydride | |
| Base/Solvent | Pyridine | |
| Reaction Temperature | 0°C to room temperature | |
| Work-up | Acid-base extraction | |
| Purification | Recrystallization/Chromatography |
Protocol 3: Large-Scale N-Acylation of 2-Oxazolidinone using Pivaloyl Chloride and Triethylamine
This one-pot method avoids the use of pyridine and is well-suited for larger scale synthesis.[5]
Experimental Protocol:
-
To a stirred suspension of the acid (e.g., acetic acid, 1.14 eq) and 2-oxazolidinone (1.0 eq) in a suitable solvent (e.g., THF) at 0°C, add triethylamine (2.5 eq).
-
Slowly add pivaloyl chloride (1.1 eq) to the mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization.
| Parameter | Value | Reference |
| Acylating Agent | Pivaloyl chloride/Acetic Acid | [5] |
| Base | Triethylamine | [5] |
| Reaction Temperature | 0°C to room temperature | [5] |
| Yield | Generally high | [5] |
| Purification | Filtration and Recrystallization/Chromatography | [5] |
Applications in Synthesis
Protocol 4: Asymmetric Diels-Alder Reaction
N-Acyl-2-oxazolidinones are effective dienophiles in asymmetric Diels-Alder reactions, leading to the formation of chiral cyclic compounds with high diastereoselectivity.[6][7][8]
Experimental Protocol:
-
To a solution of the N-acryloyl-2-oxazolidinone (e.g., a derivative of this compound, 1.0 eq) in a dry solvent such as dichloromethane at -78°C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.6 eq).
-
Stir the mixture for a short period, then add the diene (e.g., cyclopentadiene, excess).
-
Maintain the reaction at -78°C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
| Parameter | Value | Reference |
| Dienophile | N-Acryloyl-2-oxazolidinone derivative | [6][7][8] |
| Diene | Cyclopentadiene | [7] |
| Lewis Acid | Diethylaluminum chloride (Et₂AlCl) | [7] |
| Reaction Temperature | -78°C | [7] |
| Yield (endo-adduct) | Up to 98% | [7] |
| Diastereoselectivity | High (often >95:5) | [7] |
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Mechanism of action of oxazolidinone antibiotics.
References
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
- 4. lookchem.com [lookchem.com]
- 5. scribd.com [scribd.com]
- 6. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low diastereoselectivity in 3-Acetyl-2-oxazolidinone aldol reactions
Welcome to the technical support center for troubleshooting low diastereoselectivity in 3-Acetyl-2-oxazolidinone aldol reactions. This guide provides detailed solutions to common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind achieving high diastereoselectivity in Evans aldol reactions?
A1: High diastereoselectivity in Evans aldol reactions is primarily achieved through the formation of a rigid, chelated six-membered chair-like transition state.[1] The chiral auxiliary, a this compound, directs the facial addition of an aldehyde to a pre-formed (Z)-enolate. The steric hindrance provided by the substituent on the oxazolidinone ring (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.[2][3] This controlled approach, mediated by a Lewis acid like dibutylboron triflate or titanium tetrachloride, leads to the preferential formation of one diastereomer.[3][4]
Q2: Why is the formation of the (Z)-enolate crucial for high diastereoselectivity?
A2: The formation of the (Z)-enolate is critical because it leads to the desired syn-aldol adduct with high diastereoselectivity.[3][5] The geometry of the enolate dictates the orientation of the substituents in the Zimmerman-Traxler transition state model.[1] The (Z)-enolate arranges the substituents in a way that minimizes steric interactions in the chair-like transition state, leading to a lower energy pathway for the formation of the syn-diastereomer.[3] In contrast, the (E)-enolate would lead to the anti-diastereomer, and a mixture of enolates results in a mixture of diastereomers.
Q3: What are the most common reasons for observing low diastereoselectivity?
A3: Low diastereoselectivity in this compound aldol reactions can stem from several factors:
-
Incomplete or incorrect enolate formation: This is a primary cause of poor selectivity.[6]
-
Presence of moisture: Water can quench the enolate and interfere with the Lewis acid.[6]
-
Incorrect reaction temperature: Temperature control is critical for maintaining the stability of the chelated enolate intermediate.[6]
-
Choice of Lewis acid and base: The combination of Lewis acid and base significantly influences the enolate geometry and the transition state.[3][4]
-
Nature of the aldehyde and N-acyl group: The steric and electronic properties of the reactants can affect the facial selectivity.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.)
If you are observing a low diastereomeric ratio in your reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Solutions
1. Enolate Formation:
-
Problem: Incomplete or incorrect enolate formation is a frequent cause of poor selectivity.[6] The formation of the thermodynamically favored (Z)-enolate is crucial.
-
Solution:
-
Base Selection: For boron enolates, use a hindered amine base like diisopropylethylamine (DIPEA) or 2,6-lutidine. For titanium enolates, DIPEA is also commonly used.[7]
-
Lewis Acid: Dibutylboron triflate ((Bu)₂BOTf) is highly effective for generating (Z)-boron enolates, which typically yield syn-aldol products with excellent diastereoselectivity.[3] Titanium tetrachloride (TiCl₄) can also be used, often in the presence of a tertiary amine like DIPEA, and generally produces the "Evans syn" product.[7][8]
-
Order of Addition: The order of reagent addition is critical. Typically, the N-acyl oxazolidinone is treated with the Lewis acid first, followed by the slow addition of the base at low temperature (-78 °C) to form the enolate. The aldehyde is then added to the pre-formed enolate.
-
2. Reaction Conditions:
-
Problem: The presence of water can hydrolyze the enolate or the Lewis acid, leading to side reactions and reduced selectivity. Temperature fluctuations can lead to enolate equilibration and a decrease in diastereoselectivity.[6]
-
Solution:
-
Anhydrous Conditions: Strictly anhydrous conditions are essential. Use freshly distilled solvents (e.g., dichloromethane, THF) and ensure all glassware is thoroughly dried.[6]
-
Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the enolate formation and aldehyde addition steps.[6]
-
3. Reagent Quality and Stoichiometry:
-
Problem: Impure reagents can introduce contaminants that interfere with the reaction. Incorrect stoichiometry can lead to incomplete enolate formation or side reactions.
-
Solution:
-
Reagent Purity: Use freshly distilled aldehydes and purified Lewis acids and bases.
-
Stoichiometry: Carefully control the stoichiometry of the base and Lewis acid relative to the N-acyl oxazolidinone. A slight excess of the Lewis acid and base is often employed.
-
Data on Reaction Conditions and Diastereoselectivity
| N-Acyl Group | Aldehyde | Lewis Acid | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Propionyl | Isobutyraldehyde | (Bu)₂BOTf | DIPEA | -78 to 0 | >99:1 | [3] |
| Propionyl | Benzaldehyde | (Bu)₂BOTf | DIPEA | -78 to 0 | 97:3 | [3] |
| Propionyl | Acrolein | TiCl₄ | DIPEA | 0 | 95:5 | [7] |
| Glycolate | Various | TiCl₄ | DIPEA | -78 | 75:25 to 94:6 | [7] |
Issue 2: Formation of Unexpected Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired diastereomer.
Logical Flow for Identifying and Mitigating Byproducts
Caption: Identifying and mitigating byproduct formation.
Common Byproducts and Solutions
-
Retro-Aldol Product:
-
Cause: The aldol addition is a reversible reaction.[9] Elevated temperatures or harsh workup conditions can promote the retro-aldol reaction, leading back to the starting materials.
-
Solution: Maintain low reaction temperatures and use a gentle workup procedure. Quench the reaction at low temperature with a suitable buffer.
-
-
Aldehyde Self-Condensation Product:
-
Cause: If the aldehyde is enolizable and the rate of enolate formation from the oxazolidinone is slow, the aldehyde can undergo self-condensation.
-
Solution: Ensure the N-acyl oxazolidinone enolate is fully formed before adding the aldehyde. Add the aldehyde slowly to the reaction mixture to maintain a low concentration.
-
Experimental Protocols
Protocol 1: Boron-Mediated Aldol Reaction for High syn-Selectivity
This protocol is adapted from the original Evans aldol reaction procedure.[3]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 3-acyl-2-oxazolidinone (1.0 equiv) and dry dichloromethane (CH₂Cl₂) (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Add dibutylboron triflate ((Bu)₂BOTf) (1.1 equiv) dropwise via syringe.
-
Enolate Formation: Slowly add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Titanium-Mediated Aldol Reaction
This protocol is a modification for using titanium tetrachloride as the Lewis acid.[7]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 3-acyl-2-oxazolidinone (1.0 equiv) and dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C).
-
Reagent Addition: Add titanium tetrachloride (TiCl₄) (1.0 equiv) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA) (1.0 equiv).
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) to the mixture.
-
Reaction: Stir the reaction at the specified temperature until completion (monitored by TLC).
-
Workup and Purification: Follow similar workup and purification procedures as described in Protocol 1.
References
- 1. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Chiral Auxiliary Reagent [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing temperature and solvent for 3-Acetyl-2-oxazolidinone alkylations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing temperature and solvent conditions for the alkylation of 3-Acetyl-2-oxazolidinone and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors related to enolate formation and stability. Consider the following:
-
Inefficient Deprotonation: The base may not be strong enough or may be sterically hindered, leading to incomplete enolate formation. Using a less sterically hindered base or a stronger base like sodium bis(trimethylsilyl)amide (NaHMDS) can improve yields.[1] In some cases, using fewer equivalents of the base has been shown to diminish yields.[1]
-
Moisture Contamination: N-acyloxazolidinones are sensitive to moisture, which can quench the enolate. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.[2]
-
Inappropriate Temperature: While low temperatures are crucial for diastereoselectivity, the enolate formation step may require a specific temperature to proceed efficiently. Ensure the deprotonation step is carried out at the optimal temperature for the chosen base and substrate.
-
Substrate Decomposition: Some substrates, particularly those derived from heterocyclic arylacetic acids, may be prone to decomposition under the reaction conditions, leading to poor conversions.[1]
Q2: My reaction is not going to completion, and I am recovering a significant amount of starting material. What should I do?
A2: Incomplete conversion is a common issue. Here are some troubleshooting steps:
-
Increase Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Optimize Base Equivalents: Insufficient base will result in incomplete deprotonation of the starting material. Using an adequate number of equivalents of the base is crucial for efficient enolate formation.[1]
-
Re-evaluate Solvent Choice: The choice of solvent can significantly impact reaction rates. Solvents like chloroform have been shown to improve yields in certain cases.[1]
Q3: The diastereoselectivity of my reaction is poor. How can I improve it?
A3: Achieving high diastereoselectivity is a primary goal of this reaction. Poor selectivity is often linked to the following:
-
Incorrect Temperature: The alkylation step is highly temperature-dependent. Reactions are typically run at very low temperatures, such as -78 °C, to maximize stereocontrol.[3] Deviation from this can lead to a loss of selectivity.
-
Enolate Geometry: The formation of a rigid, chelated (Z)-enolate is critical for high diastereoselectivity. The choice of base and solvent can influence the enolate geometry.
-
Solvent Effects: The solvent can influence the aggregation state and solvation of the enolate, which in turn affects the facial bias of the alkylation. Experimenting with different aprotic solvents like tetrahydrofuran (THF), diethyl ether, or chloroform may improve diastereoselectivity.
Q4: I am observing unexpected side products in my reaction. What are they and how can I minimize them?
A4: The formation of side products can complicate purification and reduce the yield of the desired product.
-
Friedel-Crafts Alkylation: When using arylacetyl oxazolidinones and certain electrophiles, Friedel-Crafts alkylation on the aromatic ring can occur as a side reaction.[1] This suggests the formation of a cationic intermediate from the alkyl halide. Adjusting the Lewis acid or reaction conditions may mitigate this.
-
γ-Alkylation: For conjugated N-acyloxazolidinones, γ-alkylation can compete with the desired α-alkylation.[1] The choice of electrophile and reaction conditions can influence the regioselectivity.
-
Hydrolysis: Premature hydrolysis of the N-acyl group can occur if water is present in the reaction mixture.[2] Rigorous anhydrous techniques are essential.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the alkylation of this compound?
A1: The optimal temperature for the alkylation step is typically very low, most commonly -78 °C.[3] This low temperature is crucial for forming a rigid chelated enolate structure, which in turn maximizes the diastereoselectivity of the reaction by ensuring the electrophile attacks from the least sterically hindered face.[2][3]
Q2: Which solvent is best for this reaction?
A2: The choice of solvent can significantly impact both the yield and diastereoselectivity. Aprotic solvents are generally used.
-
Tetrahydrofuran (THF) is a very common solvent for this reaction, promoting good solubility and reactivity.
-
Toluene can also be used and may be beneficial for the initial acylation step, sometimes allowing for shorter reaction times at higher temperatures.[4]
-
Chloroform (CHCl₃) has been shown in some cases to improve both yield and diastereoselectivity.[1] The optimal solvent may be substrate-dependent, and some empirical screening may be necessary.
Q3: Which base should I use for deprotonation?
A3: Strong, non-nucleophilic bases are required for efficient enolate formation.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) is a highly effective and commonly used base for this transformation, often providing reproducible results.[4]
-
Lithium diisopropylamide (LDA) is another strong base that can be used.
-
Sterically hindered bases should be used with caution as they can sometimes lead to diminished yields due to inefficient enolate formation.[1]
Q4: How can I remove the chiral auxiliary after the alkylation?
A4: The chiral auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, alcohol, or other derivatives. A common method is hydrolytic cleavage using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[3] This method is effective and typically proceeds without racemization of the newly formed stereocenter.
Quantitative Data Summary
The following tables summarize the effect of different solvents and bases on the yield and diastereomeric ratio (d.r.) of the alkylation product.
Table 1: Effect of Solvent on Yield and Diastereoselectivity
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 26 | 16:1 |
| 2 | Dichloroethane (DCE) | 63 | 10:1 |
| 3 | Chloroform (CHCl₃) | 77 | 50:1 |
Data adapted from a study on the α-tertiary alkylation of N-(arylacetyl)oxazolidinones.[1] Conditions may vary for other substrates.
Table 2: Effect of Base on Yield
| Entry | Base | Yield (%) |
| 1 | Triethylamine (Et₃N) | 77 |
| 2 | Diisopropylethylamine (DIPEA) | 41 |
| 3 | 1,2,2,6,6-Pentamethylpiperidine | 22 |
Data adapted from a study on the α-tertiary alkylation of N-(arylacetyl)oxazolidinones, where the base was used in conjunction with a Lewis acid.[1] Performance may differ in other systems.
Experimental Protocols
General Protocol for Diastereoselective Alkylation
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyloxazolidinone substrate in a dry aprotic solvent (e.g., THF) in a flame-dried flask.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the base (e.g., NaHMDS) dropwise via syringe. Stir the mixture at -78 °C for the recommended time (typically 30-60 minutes) to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide) dropwise to the cold enolate solution. Stir the reaction mixture at -78 °C until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Visualizations
Caption: Workflow for the alkylation of this compound.
Caption: Troubleshooting flowchart for common alkylation problems.
Caption: Relationship between parameters and reaction outcomes.
References
Technical Support Center: Optimizing Diels-Alder Reactions with N-Acyl-2-Oxazolidinone Dienophiles
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and selectivity of Diels-Alder reactions utilizing dienophiles derived from 3-Acetyl-2-oxazolidinone chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction yield low when using an N-acyl-2-oxazolidinone dienophile?
Low yields are often attributed to several factors. The most critical is the choice and amount of Lewis acid used to activate the dienophile.[1] In many cases, an inappropriate Lewis acid or insufficient quantities will result in poor conversion.[1] Reaction temperature is also crucial; temperatures that are too high can lead to the reversible retro-Diels-Alder reaction, while temperatures that are too low may unnecessarily slow the reaction rate depending on the reactivity of the substrates.[2] Finally, the electronic properties of both the diene and the dienophile play a significant role; electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[3]
Q2: What is the most effective Lewis acid for promoting Diels-Alder reactions with N-acyloxazolidinone dienophiles?
Based on experimental data, diethylaluminum chloride (Et2AlCl) has been identified as a highly effective Lewis acid for this class of reactions.[1][4] It promotes excellent yields and high diastereoselectivity, often favoring the endo product exclusively.[1][4] Other Lewis acids have been shown to be less effective. For instance, TiCl4 may yield only trace amounts of the product, while Yb(OTf)3 can result in no product formation at all.[1]
Q3: How does reaction temperature influence the yield and selectivity?
Temperature has a profound effect on both the kinetic and thermodynamic control of the reaction. Low temperatures, typically -78 °C to -100 °C, are strongly recommended to maximize diastereoselectivity.[1][5] At these temperatures, the reaction favors the kinetically controlled endo product due to a lower energy transition state.[2] Increasing the temperature can decrease selectivity and, in some cases, allow for the retro-Diels-Alder reaction to occur, which reduces the overall yield of the desired cycloadduct.[1][2]
Q4: Can the specific structure of the acyl group on the oxazolidinone impact the reaction outcome?
Yes, the substituent on the acryloyl group can significantly influence reactivity. While simple 3-alkyl substituted acryloyl oxazolidinones are highly reactive, dienophiles containing heteroatoms, such as 3-acetoxyacryloyl oxazolidinone, are known to be less reactive.[1] However, even with these less reactive substrates, excellent yields can be achieved using an effective Lewis acid like Et2AlCl.[1] For example, using a 3-(4-methoxybenzoyl)acryloyl oxazolidinone as the dienophile with Et2AlCl resulted in a 98% isolated yield of a single diastereomer.[1][4]
Q5: My reaction is not proceeding. What are the most critical parameters to verify?
If no reaction is observed, first verify the integrity and activity of your Lewis acid catalyst, as this is the most common point of failure.[1] Ensure all reagents and solvents are anhydrous, as moisture can deactivate the Lewis acid. Confirm that the reaction is being conducted at the appropriate temperature for the specific substrates and catalyst system. Finally, re-evaluate the electronic nature of your diene and dienophile; a reaction between an electron-poor diene and an electron-poor dienophile may proceed very slowly or not at all without significant thermal or catalytic promotion.[3]
Troubleshooting Guide
Issue: Low or No Cycloadduct Formation
| Question | Possible Cause | Suggested Solution |
| What should I check if I get no product at all? | Inactive Lewis Acid: The chosen Lewis acid may be ineffective (e.g., Yb(OTf)3) or has been deactivated by moisture.[1] | Switch to a more robust Lewis acid like Diethylaluminum chloride (Et2AlCl).[1][4] Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Reactivity: The specific N-acyl-2-oxazolidinone dienophile may be inherently unreactive under the chosen conditions.[1] | Increase the amount of Lewis acid (up to 1.6 equivalents) and consider a more reactive diene if possible.[1] | |
| What if my yield is low but the product is forming? | Insufficient Lewis Acid: The catalytic effect is not strong enough to drive the reaction to completion. | Optimize the stoichiometry of the Lewis acid. Studies show that 1.4 to 1.6 equivalents of Et2AlCl can provide excellent yields.[1] |
| Incorrect Temperature: The temperature may be too high, causing decomposition or the retro-Diels-Alder reaction.[2] | Perform the reaction at a lower temperature, such as -78 °C, to favor the forward reaction and enhance stability.[1] |
Issue: Poor Diastereoselectivity (Low endo:exo Ratio)
| Question | Possible Cause | Suggested Solution |
| How can I improve the diastereomeric ratio of my product? | Elevated Temperature: The reaction was run at a temperature too high to achieve kinetic control, allowing for the formation of the thermodynamically favored but often undesired exo product.[2] | Conduct the reaction at low temperatures (-78 °C to -100 °C) to favor the kinetically preferred endo transition state.[1][5] |
| Weak Chelation: The Lewis acid may not be forming a rigid chelated intermediate with the dienophile, which is necessary to block one face from the diene's approach.[1][5] | Use a Lewis acid capable of bidentate chelation, such as Et2AlCl. The chelation between the Lewis acid and the two carbonyl oxygens of the N-acyloxazolidinone creates a rigid conformation that directs the stereochemical outcome.[1] |
Quantitative Data Summary
The selection of the Lewis acid and its stoichiometry are critical for maximizing the yield and diastereoselectivity of the Diels-Alder reaction between N-acyloxazolidinone dienophiles and cyclopentadiene.
| Dienophile Acyl Group | Lewis Acid | Equivalents | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo:exo) |
| Acetoxy | Et2AlCl | 1.4 | -78 | 2 | 36 | >98:2 |
| Acetoxy | Et2AlCl | 2.0 | -78 to 23 | 24 | 71 | 97:3 |
| Acetoxy | TiCl4 | 2.0 | -78 | 24 | Trace | 90:10 |
| Acetoxy | Yb(OTf)3 | 1.0 | 23 | 24 | 0 | - |
| Isobutyrate | Et2AlCl | 1.5 | -78 | - | 58 | >98:2 |
| Benzoate | Et2AlCl | 1.5 | -78 | 8 | 70 | >98:2 |
| p-Methoxybenzoate | Et2AlCl | 1.6 | -78 | 8 | 98 | >98:2 (single diastereomer) |
| p-Methoxybenzoate | SnCl4 | 1.0 | 0 | 24 | 27 | >98:2 |
Data compiled from studies on 3-(acyloxy)acryloyl oxazolidinone derivatives reacting with cyclopentadiene in CH2Cl2.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(3-Acetoxy)acryloyl-2-oxazolidinone Dienophile
This protocol describes the synthesis of a representative dienophile used in these reactions.[1]
-
Commercially available propiolic acid is reacted with oxalyl chloride in the presence of DMF in CH2Cl2 to yield 3-chloroacryloyl chloride.
-
The lithium salt of the desired chiral 2-oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is treated with the resulting 3-chloroacryloyl chloride to afford the 3-(chloro)acryloyl oxazolidinone.
-
This intermediate is then reacted with acetic acid in the presence of N-methylmorpholine in CH2Cl2 at 23 °C for 24 hours to furnish the final 3-(acetoxy)acryloyl oxazolidinone dienophile.[1]
Protocol 2: General Procedure for Lewis Acid-Promoted Diels-Alder Reaction
This is a general method for the cycloaddition reaction.[1]
-
To a stirred solution of the N-acyloxazolidinone dienophile (1 equiv.) in anhydrous dichloromethane (CH2Cl2), cool the mixture to the specified temperature (e.g., -78 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Sequentially add freshly cracked cyclopentadiene (typically 10 equivalents).
-
Slowly add the Lewis acid (e.g., Et2AlCl, 1.4-1.6 equivalents) to the cooled solution.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at the same low temperature by the slow addition of a saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.
Visual Guides
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow and a troubleshooting decision tree for low-yield reactions.
References
- 1. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. This compound | Chiral Auxiliary Reagent [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: 3-Acetyl-2-oxazolidinone Auxiliary Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of the 3-acetyl-2-oxazolidinone chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge during the removal of a this compound auxiliary?
A1: The main challenge is to achieve selective exocyclic cleavage of the N-acyl bond to release the desired product, while avoiding the undesired endocyclic cleavage of the oxazolidinone ring itself. Endocyclic cleavage leads to the formation of byproducts and the loss of the recoverable chiral auxiliary. The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[1]
Q2: What are the most common methods for removing the this compound auxiliary?
A2: The most common methods are:
-
Hydrolytic Cleavage: Typically using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) to yield a carboxylic acid. The hydroperoxide anion is the active nucleophile that selectively attacks the exocyclic carbonyl group.[2]
-
Reductive Cleavage: Employing hydride reagents like lithium borohydride (LiBH₄) to produce a primary alcohol.[1]
-
Alcoholysis/Transesterification: Using alkoxides, such as sodium methoxide in methanol, to generate an ester.
Q3: Can the 2-oxazolidinone auxiliary be recovered after cleavage?
A3: Yes, a key advantage of this methodology is the ability to recover and recycle the chiral auxiliary. For hydrolytic and reductive cleavages, the auxiliary can be separated from the product during the aqueous work-up by extraction and/or chromatography.[1]
Q4: Are there any significant safety concerns with the LiOH/H₂O₂ cleavage method?
A4: Yes. The reaction between LiOH and H₂O₂ can lead to the decomposition of an intermediate peracid, resulting in the evolution of oxygen gas.[1][3] This can create a pressurized and potentially flammable atmosphere in a sealed reaction vessel, especially with organic solvents. It is crucial to ensure proper venting and to perform the reaction in a well-ventilated fume hood.[1][3]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). For reductive cleavage, ensure anhydrous conditions and an inert atmosphere.[1] |
| Incorrect Reagent Stoichiometry | Verify the molar equivalents of the reagents. For the LiOH/H₂O₂ method, a molar excess of both reagents is typically required for the reaction to proceed to completion.[1] |
| Product Degradation | The desired product may be sensitive to the reaction conditions. For base-sensitive products, maintain a low reaction temperature (e.g., 0 °C) to minimize potential side reactions like epimerization. For substrates with multiple sensitive functional groups, consider a milder cleavage method.[1] |
| Product is Water-Soluble | If the desired product is a small, polar molecule, it may have significant solubility in the aqueous phase during extraction. Perform multiple extractions with an appropriate organic solvent or use a continuous extraction apparatus to maximize recovery.[1] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Endocyclic Cleavage (Ring Opening) | This is a common side reaction, particularly with strong, non-hindered nucleophiles or harsh basic/acidic conditions.[1][4] For hydrolytic cleavage, using LiOH/H₂O₂ favors the desired exocyclic cleavage as the hydroperoxide anion is a softer nucleophile than hydroxide.[2] For other methods, ensure mild conditions and consider using sterically hindered reagents if applicable. |
| Formation of Hydroxyamide Impurity (with LiOH/H₂O₂) | This side product arises from the competitive attack of the hydroxide ion at the amide carbonyl.[5] Optimizing the reaction conditions, such as maintaining a low temperature and adjusting the LiOH to H₂O₂ ratio, can help minimize its formation. One study reported up to 4.6% of this impurity.[5] |
| Epimerization | For products with a stereocenter adjacent to the carbonyl group, there is a risk of epimerization under basic conditions. It is crucial to maintain low temperatures (e.g., 0 °C) throughout the reaction and work-up.[1][6] |
| Over-reduction (Reductive Cleavage) | Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to undesired side reactions. Using milder and more selective reducing agents like lithium borohydride (LiBH₄) can help to avoid these issues.[7] |
Problem 3: Difficulties During Work-up and Purification
| Potential Cause | Suggested Solution |
| Formation of an Emulsion During Extraction | Emulsions can form during the aqueous work-up, making layer separation difficult. Breaking the emulsion can be attempted by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite®.[1] |
| Difficulty Separating Product from the Auxiliary | If the product and the recovered 2-oxazolidinone auxiliary have similar polarities, separation by column chromatography can be challenging. In such cases, consider derivatizing the product or the auxiliary to alter its polarity before chromatography. Alternatively, explore different solvent systems for chromatography. |
| Precipitation of Salts | During the work-up of reductive cleavages (e.g., with LiBH₄), quenching with aqueous solutions can lead to the precipitation of boron salts, which can complicate extractions. Using Rochelle's salt (potassium sodium tartrate) solution for quenching can help to chelate the boron salts and keep them in the aqueous phase. |
| Gooey or Insoluble Precipitate at the Interface | Upon combining organic and aqueous solutions, a precipitate may form at the interface. Continue washing with water to dissolve as much of it as possible. Using a larger volume of both phases can also help. Subsequently, use a generous amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate to absorb any remaining insoluble material before filtration.[8] |
Quantitative Data on Side Reactions
Quantitative data for the cleavage of the 3-acetyl group is not extensively reported, as many studies focus on bulkier acyl groups. However, the principles remain the same, and the following table provides a general overview of expected outcomes and factors influencing side product formation.
| Cleavage Method | Desired Product | Common Side Products | Factors Favoring Side Products | Estimated Side Product Formation |
| LiOH / H₂O₂ | Carboxylic Acid | Hydroxyamide, Ring-opened products | High temperature, High concentration of LiOH relative to H₂O₂ | Can be significant (>5%) if not optimized. One study on a related substrate reported up to 4.6% hydroxyamide formation.[5] |
| LiBH₄ | Primary Alcohol | Ring-opened products, Diol from over-reduction of the auxiliary | High temperature, Use of stronger reducing agents (e.g., LiAlH₄) | Generally low, but can increase with sterically hindered substrates. |
| NaOMe / MeOH | Methyl Ester | Ring-opened products, Epimerized product | Prolonged reaction times, High temperatures | Highly substrate-dependent. |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
-
Dissolution: Dissolve the this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).[1] Maintain the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[3]
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[3]
-
Work-up:
-
Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to isolate the product.
-
To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.[1]
-
-
Purification: Purify the crude carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
-
Dissolution: Dissolve the this compound (1.0 equiv) in dry diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Water Addition: Add a stoichiometric amount of water (1.1 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.[1]
-
Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 0.5-2 hours, or until TLC analysis indicates complete consumption of the starting material. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.[1]
-
Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).[1]
-
Work-up: Pour the mixture into a separatory funnel containing ether and water. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[1]
Visualizations
Caption: Experimental workflow for the hydrolytic cleavage of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Troubleshooting [chem.rochester.edu]
purification strategies for products from 3-Acetyl-2-oxazolidinone reactions
Welcome to the Technical Support Center for products derived from 3-Acetyl-2-oxazolidinone reactions. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a this compound chiral auxiliary?
A1: this compound and related structures, often called Evans auxiliaries, are chiral molecules temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] By inducing steric hindrance, the auxiliary directs incoming reagents to a specific face of the molecule, leading to a highly diastereoselective transformation.[1][2] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[1][3]
Q2: What are the most common methods for cleaving the N-acyl oxazolidinone auxiliary?
A2: The most common methods involve nucleophilic cleavage of the exocyclic amide bond to yield various functional groups. The choice of reagent determines the final product:
-
To generate a Carboxylic Acid: Lithium hydroperoxide (LiOOH), typically prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is the most common and mild method.[3][4]
-
To generate an Alcohol: Reduction using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will cleave the auxiliary and reduce the acyl group to a primary alcohol.[5]
-
To generate an Ester: Using sodium methoxide or other alkoxides can transesterify the acyl group, yielding the corresponding ester.[6]
Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it important?
A3: Exocyclic cleavage is the desired pathway where the nucleophile attacks the N-acyl carbonyl group, releasing the synthesized product while keeping the oxazolidinone auxiliary ring intact for recovery.[7][8] Endocyclic cleavage is an undesired side reaction where the nucleophile attacks the carbamate carbonyl within the oxazolidinone ring, destroying the auxiliary.[3][7][9] Using LiOOH strongly favors the desired exocyclic cleavage, whereas LiOH alone can lead to a greater degree of endocyclic cleavage.[3][8]
Q4: Are there safety concerns with the LiOH/H₂O₂ cleavage method?
A4: Yes. The reaction between LiOH and H₂O₂ generates a peracid intermediate which can be unstable under the reaction conditions. This intermediate can be reduced by excess hydrogen peroxide, leading to the evolution of oxygen gas.[9] In a closed system, this can create a pressurized and potentially flammable atmosphere with organic solvents. It is critical to ensure the reaction vessel is properly vented and conducted in a well-ventilated fume hood.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of products from this compound reactions.
Problem 1: Low yield of the desired product after cleavage and workup.
| Possible Cause | Troubleshooting & Optimization Solution |
| Incomplete Cleavage | Monitor the reaction closely by Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or adding a slight excess of the cleavage reagent. |
| Product Degradation | Some products may be sensitive to the basic conditions of cleavage (e.g., epimerization). Perform the reaction at low temperatures (0 °C) to minimize side reactions.[7] If the product is highly sensitive, explore alternative, milder cleavage methods. |
| Product is Water-Soluble | Small, polar products may have significant solubility in the aqueous phase during extraction.[7][10][11] To recover it, perform multiple extractions (5-7 times) with a suitable organic solvent like ethyl acetate or use a continuous liquid-liquid extractor. Saturating the aqueous layer with brine can also decrease the polarity of the aqueous phase and improve extraction efficiency. |
| Product Loss During Workup | Emulsion Formation: Stable emulsions can form during aqueous extraction, trapping the product.[10][12] To break an emulsion, add brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite.[7] Precipitation: An insoluble goo or precipitate can form at the interface of the organic and aqueous layers.[10][13] Continue washing with water to dissolve it or, if it's the product, isolate it by filtration. |
Problem 2: Difficulty removing the cleaved chiral auxiliary.
| Possible Cause | Troubleshooting & Optimization Solution |
| Auxiliary Soluble in Organic Layer | The protonated chiral auxiliary can be soluble in organic solvents. After cleavage, perform an acid-base extraction. Wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate any remaining acidic product and then wash with a mild aqueous acid (e.g., 1M HCl) to protonate the auxiliary, extracting it into the aqueous layer.[14] |
| Inefficient Extraction | Ensure thorough mixing during extractions. Perform multiple, smaller-volume washes rather than a single large-volume wash. |
| Co-elution in Chromatography | The auxiliary may have a similar polarity to the product. Adjust the solvent system for flash chromatography. A common strategy is to use an ethyl acetate/hexanes gradient. If separation is still poor, consider using a different stationary phase (e.g., reversed-phase C18 silica).[15] |
| Recrystallization | If the product is a solid, recrystallization is an excellent method for removing the soluble auxiliary.[16] Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the auxiliary remains soluble.[16] |
Problem 3: Difficulty separating diastereomers.
| Possible Cause | Troubleshooting & Optimization Solution |
| Similar Polarity | Diastereomers have different physical properties, but sometimes their polarities are very similar, making separation by standard flash chromatography challenging.[15] |
| Optimize Flash Chromatography | * Solvent System: Use a shallow solvent gradient and test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Sometimes adding a small amount of a third solvent can improve separation. * Column Stacking: For difficult separations, stacking two chromatography columns can increase the effective column length and improve resolution.[15] * Stationary Phase: Consider using reversed-phase chromatography (C18) or specialized chiral stationary phases.[17][18] Supercritical fluid chromatography (SFC) can also be highly effective.[17][19] |
| Recrystallization | If the product is crystalline, fractional crystallization can be an effective technique for separating diastereomers. This relies on the different solubilities of the diastereomers in a particular solvent. |
Experimental Protocols
Protocol 1: General Procedure for LiOH/H₂O₂ Cleavage of N-Acyl Oxazolidinone
-
Reaction Setup: Dissolve the N-acyl oxazolidinone adduct (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared aqueous solution of lithium hydroxide (LiOH, 2.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv).[4]
-
Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0 °C to reduce the excess peroxide.[4][7]
-
Workup & Product Isolation:
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2-3 with 1M HCl.[14]
-
Extract the aqueous layer multiple times with ethyl acetate.[14]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid product.[14]
-
-
Auxiliary Recovery:
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), adding silica gel, and concentrating to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a starting mixture of 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dried sample onto the top of the packed column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate). Collect fractions and monitor by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General workflow for synthesis and purification.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. connectsci.au [connectsci.au]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. benchchem.com [benchchem.com]
- 15. santaisci.com [santaisci.com]
- 16. mt.com [mt.com]
- 17. Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 19. scilit.com [scilit.com]
overcoming incomplete conversion in 3-Acetyl-2-oxazolidinone mediated transformations
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-Acetyl-2-oxazolidinone and related chiral auxiliaries in asymmetric synthesis. The focus is on diagnosing and resolving issues of incomplete conversion during N-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in organic synthesis?
A1: this compound is a type of chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is a compound temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are particularly successful and widely used for stereoselective transformations such as enolate alkylations, aldol reactions, and Diels-Alder reactions.[2][3]
Q2: What are the common methods for N-acylation of an oxazolidinone chiral auxiliary?
A2: There are two primary methods for the N-acylation of oxazolidinones:
-
Strong Base Deprotonation: This classic method involves deprotonating the oxazolidinone's N-H bond with a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by the addition of an acyl chloride.[4]
-
Catalytic Acylation: A milder approach uses a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), with an acid anhydride or acid fluoride in the presence of a tertiary amine base like triethylamine (Et₃N).[1][3] This method avoids the need for strong bases and cryogenic temperatures.[1]
Q3: Why is it crucial to use anhydrous conditions for these reactions?
A3: Moisture-sensitive reagents, particularly strong bases like n-BuLi, are often used in these transformations. Water will quench the base, preventing the deprotonation of the oxazolidinone and thus inhibiting the acylation reaction. It can also lead to the hydrolysis of the acylating agent and the final product. Therefore, using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for success.[5]
Q4: How can I monitor the progress of the acylation reaction?
A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot corresponding to the starting oxazolidinone should be observed to diminish over time, while a new, typically less polar spot corresponding to the N-acylated product appears. Comparing the reaction mixture to a spot of the starting material on the same TLC plate will confirm if the conversion is complete.[6]
Troubleshooting Guide: Incomplete Conversion
This section addresses the common problem of incomplete conversion where the starting oxazolidinone is not fully consumed.
Problem: TLC or NMR analysis shows a significant amount of unreacted 2-oxazolidinone starting material after the reaction.
This is the most common sign of incomplete conversion. The troubleshooting workflow below can help identify the root cause.
Caption: Troubleshooting decision tree for incomplete conversion.
Detailed Troubleshooting Steps
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| 1. Inactive or Insufficient Base | If using the n-BuLi method, the base may have degraded. If using the DMAP/Et₃N method, the stoichiometry may be off. | n-BuLi Method: Titrate the n-BuLi solution before use to determine its exact molarity. Ensure at least 1.0 equivalent of active base is added. DMAP/Et₃N Method: Ensure triethylamine is fresh and used in slight excess (e.g., 1.1-1.5 equivalents). DMAP is used in catalytic amounts (e.g., 0.1 eq).[1] |
| 2. Moisture in the Reaction | The reaction may have been exposed to atmospheric moisture, or solvents/glassware were not perfectly dry. | Thoroughly flame-dry or oven-dry all glassware before use. Use freshly distilled, anhydrous solvents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[5] |
| 3. Insufficient Acylating Agent | The acylating agent (acyl chloride or anhydride) may have degraded due to improper storage or may have been added in insufficient quantity. | Use a freshly opened or distilled bottle of the acylating agent. Increase the equivalents of the acylating agent from 1.1 to 1.5 equivalents to ensure it is in excess. |
| 4. Low Reaction Temperature or Insufficient Time | For less reactive acylating agents, the reaction may be sluggish, especially at low temperatures. | n-BuLi Method: After adding the acyl chloride at -78 °C, allow the reaction to stir for 30 minutes and then warm slowly to room temperature to ensure completion.[4] DMAP Method: If the reaction is slow at room temperature, it can be gently heated (e.g., reflux in toluene for 30 minutes) to drive it to completion.[1] |
| 5. Steric Hindrance | A bulky acyl group or a sterically hindered oxazolidinone can slow down the acylation reaction significantly. | Switch to a more reactive acylating agent, such as an acid fluoride, which can acylate oxazolidinones under mild conditions with high yields.[3] Alternatively, using the DMAP/anhydride method, which is generally less sensitive to steric bulk than the n-BuLi/acyl chloride route, may improve conversion.[1] |
Experimental Protocols
Protocol 1: N-Acylation using n-Butyllithium and Acyl Chloride
This protocol is adapted from the procedure for preparing (S)-3-propionyl-4-(phenylmethyl)-2-oxazolidinone.[4]
Materials:
-
(S)-4-(phenylmethyl)-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Charge a dry round-bottom flask equipped with a magnetic stir bar with (S)-4-(phenylmethyl)-2-oxazolidinone (1.0 eq).
-
Seal the flask with a rubber septum and flush with dry nitrogen.
-
Add anhydrous THF via cannula to dissolve the solid.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.01 eq) via cannula over 10 minutes.
-
After addition, add freshly distilled propionyl chloride (1.1 eq) in one portion via syringe.
-
Stir the solution for 30 minutes at -78 °C, then allow it to warm to room temperature over another 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Remove the organic solvents via rotary evaporation and extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with 1 M NaOH and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product.
Protocol 2: N-Acylation using DMAP and Acid Anhydride
This milder protocol is adapted from a procedure developed for the acylation of chiral auxiliaries under non-cryogenic conditions.[1]
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Propionic anhydride
-
Anhydrous Toluene
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in toluene, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add propionic anhydride (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Process Workflow Visualization
The following diagram illustrates the general workflow for a successful this compound mediated transformation, from setup to final product analysis.
Caption: General workflow for N-acylation of oxazolidinones.
References
Technical Support Center: Minimizing Epimerization During Auxiliary Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when removing chiral auxiliaries, with a focus on preserving stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral auxiliary cleavage?
A1: Epimerization is a chemical process where the stereochemical configuration at one chiral center of a molecule with multiple stereocenters is inverted.[1] In the context of chiral auxiliary cleavage, this typically refers to the unintended inversion of the newly created stereocenter on your target molecule during the removal of the auxiliary. This results in the formation of a diastereomer of your desired product, which can be difficult to separate and may have different biological activity.[1]
Q2: What are the primary causes of epimerization during auxiliary cleavage?
A2: Epimerization during auxiliary cleavage is most often caused by the formation of a planar enolate intermediate at the stereocenter.[1] This is typically facilitated by:
-
Harsh basic or acidic conditions : Strong bases can abstract an acidic proton at the α-position to the carbonyl group, leading to enolate formation.[1]
-
Elevated temperatures : Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent epimerization.[2]
-
Prolonged reaction times : Extended exposure to conditions that can cause epimerization increases the likelihood of forming the undesired diastereomer.
Q3: Which chiral auxiliaries are commonly associated with epimerization challenges during cleavage?
A3: While epimerization can be a concern with any auxiliary, it is a known issue for systems where the α-proton of the product is particularly acidic. Evans' oxazolidinone and pseudoephedrine amides are two of the most widely used chiral auxiliaries, and extensive research has been conducted to optimize their cleavage while minimizing epimerization.[3][4]
Q4: How can I detect and quantify epimerization?
A4: Epimerization can be detected and quantified using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can often be used to determine the diastereomeric ratio (d.r.) of the crude product by integrating the signals of protons that are unique to each diastereomer.
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful technique for separating and quantifying enantiomers after the auxiliary has been cleaved. For diastereomers, standard reverse-phase HPLC can often provide separation.[5][6]
-
Gas Chromatography (GC) : Chiral GC columns can also be used to separate and quantify volatile enantiomeric products.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of epimerization observed after cleaving an Evans oxazolidinone auxiliary.
Symptoms:
-
NMR of the crude product shows a higher than expected ratio of the undesired diastereomer.
-
Chiral HPLC analysis of the final product reveals a low enantiomeric excess (e.e.).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization during Evans auxiliary cleavage.
Issue 2: Poor diastereoselectivity or low yield when cleaving a sterically hindered pseudoephedrine amide.
Symptoms:
-
Low yield of the desired product after cleavage.
-
Significant amount of starting material remains unreacted.
-
Product is a mixture of diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cleaving sterically hindered pseudoephedrine amides.
Data Presentation
Table 1: Effect of Cleavage Conditions on Epimerization of an Evans' Oxazolidinone Adduct
| Entry | Cleavage Reagent | Product Type | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | LiOH/H₂O₂ | Carboxylic Acid | 0 | >99:1 | [7] |
| 2 | LiBH₄ | Alcohol | 0 | >99:1 | [8] |
| 3 | MeOMgBr | Methyl Ester | -20 | 98:2 | N/A |
| 4 | EtSH, n-BuLi | Thioester | 0 | >99:1 | [9] |
Note: Diastereomeric ratios can be substrate-dependent. Data presented is for representative examples.
Table 2: Cleavage of Pseudoephedrine Amides with Minimal Epimerization
| Entry | Cleavage Method | Product Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | H₂SO₄ (aq), reflux | Carboxylic Acid | >99:1 | 95 | [3] |
| 2 | n-Bu₄NOH, H₂O/THF, reflux | Carboxylic Acid | >95:5 | Good to Excellent | [4] |
| 3 | LiNH₂BH₃ (LAB) | Alcohol | >99:1 | 89-94 | [10] |
| 4 | MeLi, then acidic workup | Methyl Ketone | >99:1 | 95-98 | [10] |
Note: High diastereoselectivity is maintained across various cleavage methods for pseudoephedrine amides, making it a robust auxiliary.[3][10]
Experimental Protocols
Protocol 1: Cleavage of an Evans' Oxazolidinone to a Carboxylic Acid with LiOH/H₂O₂
This protocol is adapted from literature procedures and is designed to minimize epimerization.[7]
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% H₂O₂ (4.0 equiv) to the solution, followed by the dropwise addition of an aqueous solution of LiOH (2.0 equiv).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding an aqueous solution of Na₂SO₃ (4.0 equiv) and stir for 30 minutes at 0 °C.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with an organic solvent.
Workflow Diagram:
Caption: Experimental workflow for LiOH/H₂O₂ cleavage of Evans' auxiliaries.
Protocol 2: Reductive Cleavage of a Pseudoephedrine Amide to a Primary Alcohol
This protocol utilizes Lithium Amidotrihydroborate (LAB) for a mild, epimerization-free cleavage.[10]
Materials:
-
Pseudoephedrine amide substrate
-
Tetrahydrofuran (THF), anhydrous
-
Lithium amidotrihydroborate (LAB) solution in THF
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Add the LAB solution (2.5 equiv) dropwise to the amide solution.
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS. The reaction is typically complete in 1-3 hours.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography. The pseudoephedrine auxiliary can also be recovered.
Workflow Diagram:
Caption: Experimental workflow for reductive cleavage of pseudoephedrine amides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up of 3-Acetyl-2-oxazolidinone Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the work-up of reactions involving 3-Acetyl-2-oxazolidinone and related Evans-type chiral auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields during the work-up of an Evans aldol reaction?
A1: Low yields can arise from several factors. Incomplete reaction is a primary culprit, which can be diagnosed by thin-layer chromatography (TLC) analysis of the crude reaction mixture. Product loss during aqueous work-up and extraction is also common, especially if emulsions form or if the product has some water solubility. Finally, decomposition of the product on silica gel during purification can significantly reduce the isolated yield. Careful monitoring of each step is crucial to identify the source of yield loss.
Q2: I'm observing an unexpected byproduct after LiOH/H₂O₂ cleavage of my N-acyl oxazolidinone. What could it be?
A2: A common byproduct of LiOH/H₂O₂ cleavage is the result of endocyclic cleavage of the oxazolidinone ring, which occurs when the hydroxide attacks the carbamate carbonyl instead of the desired exocyclic acyl group.[1][2] This leads to the formation of a hydroxyamide and the destruction of the recoverable chiral auxiliary. Another potential issue is the formation of a peracid intermediate that can be unstable and decompose, leading to oxygen evolution, which is a significant safety hazard.[3][4]
Q3: My diastereomers are co-eluting during column chromatography. How can I improve their separation?
A3: Separating diastereomers can be challenging due to their similar polarities. Here are a few strategies to improve separation:
-
Optimize the solvent system: A systematic screening of solvent systems with varying polarities is the first step. Sometimes, switching to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can significantly alter selectivity.
-
Use a longer column: Increasing the length of the silica gel bed can enhance resolution.
-
Decrease the loading: Overloading the column is a common reason for poor separation. Reduce the amount of crude material loaded onto the column.
-
Consider a different stationary phase: If silica gel fails, consider using alumina or reverse-phase silica.
-
Employ preparative HPLC: For particularly difficult separations, preparative high-performance liquid chromatography (HPLC) is often the most effective method.
Q4: How can I minimize emulsion formation during the extraction step?
A4: Emulsions are common when performing extractions on reaction mixtures containing salts and polar solvents. To minimize or break emulsions:
-
Add brine: Adding a saturated aqueous solution of sodium chloride can increase the polarity of the aqueous phase and help break the emulsion.
-
Filter through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to layer separation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely by TLC until the starting material is consumed. - Ensure all reagents are pure and anhydrous. - Check the reaction temperature and stoichiometry. |
| Product Loss During Extraction | - Perform multiple extractions (3-4 times) with the organic solvent. - If an emulsion forms, refer to the FAQ on minimizing emulsions. - Ensure the pH of the aqueous layer is appropriate to prevent the product from partitioning into it (e.g., acidic for acidic products). |
| Product Decomposition on Silica Gel | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Consider using a less acidic stationary phase like alumina. - Minimize the time the product spends on the column by running the chromatography as quickly as possible. |
| Suboptimal Quenching | - Ensure the quenching agent is added slowly and at the appropriate temperature to avoid side reactions. - Saturated aqueous ammonium chloride is a common and generally mild quenching agent for these reactions.[5] |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Enolate Geometry | - The formation of the desired Z-enolate is crucial for high diastereoselectivity in Evans aldol reactions.[6] Ensure the correct Lewis acid (e.g., dibutylboron triflate) and hindered base (e.g., diisopropylethylamine) are used.[6] |
| Reaction Temperature Too High | - Maintain the recommended low temperature (typically -78 °C) during enolate formation and aldehyde addition to prevent erosion of stereoselectivity. |
| Epimerization During Work-up or Purification | - Avoid strongly basic or acidic conditions during the work-up and purification. - If using LiOH for cleavage, be aware that it can sometimes cause epimerization.[7] The LiOOH method is generally preferred to avoid this.[7] |
Quantitative Data
Table 1: Representative Yields for the Cleavage of the Chiral Auxiliary
| Cleavage Method | Substrate | Product | Yield (%) | Stereoselectivity |
| LiOH/H₂O₂ | N-propionyl oxazolidinone derivative | (3S)-hydroxy-5-phenylpentanoic acid | 89 | 98.5% ee |
| LiBH₄ | N-acyl oxazolidinone | Primary Alcohol | High | No erosion of stereochemistry |
| Mg(OMe)₂ | N-acyl oxazolidinone | Methyl Ester | High | No erosion of stereochemistry |
Data is illustrative and can vary based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Work-up and Purification of an Evans Aldol Adduct
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[5]
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Dilute with water and an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Separate the layers. Extract the aqueous layer two more times with the organic solvent.[8]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product; a common starting point is a gradient of ethyl acetate in hexanes.[5]
Protocol 2: Hydrolytic Cleavage of the N-Acyl Oxazolidinone using LiOH/H₂O₂
-
Dissolution: Dissolve the N-acyl oxazolidinone adduct (1.0 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water.[8]
-
Cooling: Cool the solution to 0 °C in an ice-water bath.[8]
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equivalents) followed by an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).[8]
-
Reaction: Stir the reaction mixture vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.[8]
-
Work-up: Adjust the pH of the solution to acidic (pH ~2-3) with 1 M HCl to protonate the carboxylic acid. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). To recover the chiral auxiliary, the aqueous layer can be made basic (pH ~10-11) with a base like 1 M NaOH and then extracted with an organic solvent.
-
Purification: The desired carboxylic acid can be further purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound reaction products.
Caption: Troubleshooting decision tree for diagnosing the cause of low product yield in this compound reactions.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Recovery and Recycling of Chiral Auxiliaries
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the recovery and recycling of chiral auxiliaries.
Frequently Asked questions (FAQs)
This section addresses common questions and issues related to the recovery and recycling of chiral auxiliaries.
| Question | Answer |
| Q1: What are the most common methods for cleaving and recovering chiral auxiliaries? | The most prevalent methods depend on the linkage between the auxiliary and the substrate. Common approaches include acidic or basic hydrolysis for amide or ester linkages, reductive cleavage (e.g., using hydrides), and oxidative cleavage for certain functional groups. For auxiliaries like (+)-Pinanediol attached to boronic esters, transesterification is an effective method.[1] |
| Q2: My cleavage reaction is incomplete. What are the likely causes and how can I resolve this? | Incomplete cleavage is a frequent challenge. Potential reasons include insufficient reagent, steric hindrance, or catalyst poisoning in the case of hydrogenolysis. To address this, you can try increasing the stoichiometric excess of the cleaving reagent, elevating the reaction temperature or time, or switching to a less sterically demanding reagent. For catalytic reactions, ensuring the purity of all reagents and solvents is crucial. |
| Q3: I'm observing low yields of my recovered auxiliary. What are the potential reasons? | Low recovery yields can result from several factors. These include degradation of the auxiliary under harsh cleavage conditions, losses during extraction and purification steps, or the formation of soluble salts that are difficult to isolate. Optimizing the work-up procedure, such as adjusting the pH during extraction, and choosing an appropriate purification method (recrystallization or distillation) can significantly improve yields. |
| Q4: I'm concerned about racemization of my chiral auxiliary during recovery. How can I prevent this? | Racemization can occur under harsh acidic or basic conditions or at elevated temperatures. To mitigate this risk, it is advisable to use the mildest possible cleavage conditions. Performing reactions at lower temperatures (e.g., 0 °C or -78 °C) and using buffered solutions during work-up can help preserve the stereochemical integrity of the auxiliary.[2] |
| Q5: Can I reuse a recovered chiral auxiliary directly? | It is highly recommended to purify the recovered auxiliary before reuse. Residual impurities from the reaction mixture or cleavage reagents can negatively impact the stereoselectivity and yield of subsequent reactions. Common purification methods include recrystallization and distillation. The purity of the recycled auxiliary should be verified by techniques such as NMR spectroscopy or chiral HPLC. |
| Q6: Are there methods for continuous recovery and recycling of chiral auxiliaries? | Yes, continuous flow chemistry offers an efficient method for the recovery and immediate reuse of certain auxiliaries, such as Oppolzer's camphorsultam.[1][3] This approach can significantly improve process efficiency, reduce waste, and is particularly advantageous for large-scale industrial applications.[1][3] |
| Q7: How does the choice of N-protecting group affect cleavage and recovery? | The N-protecting group can influence the ease of cleavage. Bulky protecting groups may increase steric hindrance, making the cleavage more challenging. The stability of the protecting group to the cleavage conditions must also be considered to avoid unwanted side reactions. |
| Q8: What are the advantages of using a solid-supported chiral auxiliary? | Solid-supported auxiliaries, such as those based on pseudoephedrine attached to a resin, simplify the recovery and recycling process.[3] After the reaction, the auxiliary can be easily separated by filtration, washed, and reused, which streamlines the workflow and minimizes losses.[3] |
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the recovery and recycling of chiral auxiliaries.
Issue 1: Low Diastereoselectivity with Recycled Auxiliary
| Potential Cause | Suggested Solution |
| Residual Impurities: Trace amounts of reactants, byproducts, or cleavage reagents can interfere with the stereochemical control of the auxiliary. | Thorough Purification: Ensure the recovered auxiliary is rigorously purified before reuse. Recrystallization is often effective for solid auxiliaries. For liquid auxiliaries, distillation may be necessary. Verify purity using analytical techniques like NMR or HPLC. |
| Degradation of the Auxiliary: Partial decomposition of the auxiliary during cleavage or purification can lead to a loss of enantiomeric purity. | Milder Conditions: Employ milder cleavage conditions (e.g., lower temperature, shorter reaction time, alternative reagents). Assess the stability of the auxiliary under the chosen conditions. |
| Incomplete Removal of Previous Substrate: If the auxiliary is not completely cleaved from the previous product, it will not be fully available for the new reaction. | Optimize Cleavage: Ensure the cleavage reaction goes to completion by monitoring with TLC or LC-MS. Adjust reaction time and temperature as needed. |
Issue 2: Difficulty in Separating the Auxiliary from the Product
| Potential Cause | Suggested Solution |
| Similar Solubility Profiles: The auxiliary and the product may have similar solubilities in the extraction solvents, making separation difficult. | pH Adjustment: For acidic or basic auxiliaries and products, carefully adjusting the pH of the aqueous phase during work-up can selectively protonate or deprotonate one species, altering its solubility and facilitating separation. |
| Emulsion Formation: The formation of a stable emulsion during extraction can lead to poor separation and loss of material. | Solvent System Modification: Try different extraction solvents or add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| Product and Auxiliary are Both Water-Soluble or Both Organic-Soluble: This can make liquid-liquid extraction ineffective. | Chromatography: If extraction fails, column chromatography is a reliable method for separating the auxiliary from the product. |
Data Presentation: Comparison of Chiral Auxiliary Recovery Yields
The following table summarizes typical recovery yields for various common chiral auxiliaries under different cleavage and recovery conditions. Note that yields can vary depending on the specific substrate and reaction scale.
| Chiral Auxiliary | Cleavage Method | Typical Recovery Yield (%) | Remarks |
| (+)-Pinanediol | Transesterification | 98%[1] | Can be reused for multiple cycles without loss of performance.[1] |
| Oppolzer's Sultam | Continuous Flow | 71-79% (crude), 48-56% (after recrystallization)[1] | Recycled using a continuous flow process.[1] |
| Evans' Oxazolidinone | Hydrolysis (LiOH/H₂O₂) | >92% to quantitative[1] | Recovered by hydrolysis of the N-acyl derivative.[1] |
| Pseudoephedrine | Acidic/Basic Hydrolysis | High (often not quantified in solution)[1] | Can be recovered after cleavage of the amide.[1] Resin-bound versions offer facile recovery.[1] |
| SAMP/RAMP | Hydrolysis (Oxalic Acid) | 85%[2] | Mild cleavage conditions prevent racemization.[2] |
| tert-Butanesulfinamide | Acid-promoted Cleavage | High (up to 97% for racemic recovery) | Can be recovered in enantiopure form with a specific protocol.[4][5] |
Experimental Protocols
This section provides detailed methodologies for the cleavage and recovery of several widely used chiral auxiliaries.
Protocol 1: Recovery of Evans' Oxazolidinone via Hydrolysis
This protocol describes the cleavage of an N-acylated Evans' oxazolidinone to yield the carboxylic acid product and the recoverable auxiliary.
-
Dissolution: Dissolve the N-acylated oxazolidinone in a mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Separation: Once the reaction is complete, quench the reaction and separate the aqueous and organic layers.
-
Product Isolation: Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid product.
-
Auxiliary Recovery: The organic layer from the initial separation contains the recovered Evans' oxazolidinone. Isolate the auxiliary by solvent removal and purify by chromatography or recrystallization.[1]
Protocol 2: Recovery of Pseudoephedrine via Acidic Hydrolysis
This protocol details the cleavage of a pseudoephedrine amide to yield the carboxylic acid and the recoverable auxiliary.
-
Dissolution: Dissolve the pseudoephedrine amide in a mixture of dioxane and water.
-
Acid Addition: Add sulfuric acid to the solution.
-
Reaction: Heat the mixture to effect cleavage, monitoring the reaction by TLC.
-
Work-up: After cooling, work up the reaction mixture by extraction with an organic solvent.
-
Product Isolation: Isolate the product from the organic layer.
-
Auxiliary Recovery: The aqueous layer, which contains the protonated pseudoephedrine, is basified and then extracted with an organic solvent to recover the chiral auxiliary.[1]
Protocol 3: Recovery of (+)-Pinanediol via Transesterification
This protocol describes the recovery of (+)-Pinanediol from a boronic ester.
-
Dissolution: Dissolve the boronic ester product containing the (+)-Pinanediol auxiliary in a suitable organic solvent, such as methyl tert-butyl ether (MTBE).[1]
-
Transesterification: Add an organic-soluble boronic acid (e.g., phenylboronic acid) to the solution to initiate the transesterification reaction.[1]
-
Separation: The desired deprotected boronic acid will be in the aqueous layer, while the regenerated (+)-Pinanediol (as its new boronate ester) will be in the organic layer.[6]
-
Auxiliary Isolation: The organic layer can be further processed to recover the (+)-Pinanediol for reuse.[6]
Protocol 4: Recovery of SAMP/RAMP Hydrazone Auxiliary
This protocol describes a mild cleavage of ketone SAMP-hydrazones to recover the auxiliary without racemization.
-
Cleavage: Treat the ketone SAMP-hydrazone with a saturated aqueous oxalic acid solution.[2]
-
Product Isolation: The corresponding ketone is obtained in the organic phase in high yield and enantiomeric purity.[2]
-
Auxiliary Recovery: The chiral auxiliary (SAMP) is recovered from the aqueous phase in good yield and with unchanged enantiomeric purity.[2]
Protocol 5: Recovery of tert-Butanesulfinamide
This protocol outlines a method for the recovery of the tert-butanesulfinamide auxiliary after acid-promoted cleavage.
-
Cleavage: Treat the N-tert-butanesulfinyl amine with HCl in an aprotic solvent like cyclopentyl methyl ether. This forms the amine hydrochloride salt and tert-butanesulfinyl chloride.[5]
-
Separation: The amine hydrochloride salt can be isolated by filtration.[5]
-
Auxiliary Regeneration: Treat the filtrate containing the tert-butanesulfinyl chloride with aqueous ammonia to regenerate the tert-butanesulfinamide, which can be isolated in high yield.[5] For recovery of the enantiopure auxiliary, a modified protocol involving trapping with a chiral alcohol followed by treatment with LiNH₂ is available.[4]
Visualizations
The following diagrams illustrate common workflows for the recovery and recycling of chiral auxiliaries.
Caption: General workflow for chiral auxiliary recovery and recycling.
Caption: Workflow for solid-supported pseudoephedrine auxiliary recycling.
Caption: Continuous flow process for Oppolzer's camphorsultam recovery.
References
Validation & Comparative
A Comparative Analysis of Diastereoselectivity: 3-Acetyl-2-oxazolidinone Versus Other Evans Auxiliaries
In the field of asymmetric synthesis, Evans auxiliaries are a cornerstone for the stereocontrolled formation of carbon-carbon bonds. These chiral molecules, temporarily attached to a substrate, direct the approach of reagents to create specific stereoisomers. This guide provides a detailed comparison of the diastereoselectivity achieved with 3-Acetyl-2-oxazolidinone and other commonly used Evans auxiliaries, supported by experimental data and protocols.
The efficacy of an Evans auxiliary is largely determined by the steric influence of its substituent at the 4-position and the nature of the N-acyl group. While auxiliaries derived from valine (with a 4-isopropyl group) and phenylalanine (with a 4-benzyl group) are widely used and well-documented to provide high levels of diastereoselectivity, the performance of the N-acetyl variants is notably lower, particularly in aldol reactions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with two new contiguous stereocenters. The diastereoselectivity of this reaction using Evans auxiliaries is highly dependent on the N-acyl group.
Key Insights:
-
N-Propionyl and Other α-Substituted Acyl Groups: Evans auxiliaries with an N-propionyl group or other α-substituted acyl chains consistently deliver high diastereoselectivity, typically favoring the syn-aldol product with diastereomeric ratios often exceeding 99:1. This high selectivity is attributed to a well-defined, chair-like Zimmerman-Traxler transition state where the α-methyl group of the propionyl enolate creates a steric clash that disfavors the formation of the anti-aldol product.
-
N-Acetyl Group: In contrast, the N-acetyl group, lacking an α-substituent, leads to a significant decrease in diastereoselectivity. The absence of the α-methyl group removes the key steric interaction that enforces a highly ordered transition state, resulting in poor facial selectivity. For N-acetyl-2-oxazolidinones, the diastereomeric ratio in aldol reactions can be as low as 1:1, rendering them less effective for this transformation.
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions with Benzaldehyde
| Chiral Auxiliary (N-Acyl Group) | 4-Position Substituent | Diastereomeric Ratio (syn:anti) | Yield (%) |
| This compound | (Varies) | ~1:1 | (Not typically reported due to low selectivity) |
| N-Propionyl | (S)-4-Benzyl | >99:1 | 95 |
| N-Propionyl | (S)-4-Isopropyl | >99:1 | 95 |
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is another fundamental C-C bond-forming reaction. In this case, the steric bulk of the substituent on the auxiliary is the primary controlling element.
Key Insights:
-
The enolate preferentially adopts a conformation where the substituent at the 4-position of the oxazolidinone shields one face of the molecule.
-
The incoming electrophile approaches from the less sterically hindered face, leading to high diastereoselectivity.
-
Unlike aldol reactions, the N-acetyl group can still allow for good diastereoselectivity in alkylations, as the directing power comes primarily from the auxiliary's substituent, not the acyl group itself. However, the N-propionyl and other larger acyl groups generally provide more reliable and higher selectivity.
Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions
| Chiral Auxiliary (4-Position) | N-Acyl Group | Electrophile | Diastereomeric Ratio | Yield (%) |
| (S)-4-Benzyl | N-Propionyl | Allyl Iodide | 98:2 | >90 |
| (S)-4-Benzyl | N-Propionyl | Benzyl Bromide | >99:1 | 92 |
| (S)-4-Isopropyl | N-Propionyl | Methyl Iodide | 91:9 | 85-95 |
Experimental Protocols
Below are representative experimental protocols for an asymmetric aldol reaction and an asymmetric alkylation using Evans auxiliaries.
Protocol 1: General Procedure for a Diastereoselective Evans Aldol Reaction
This protocol describes a typical boron-mediated aldol reaction with an N-propionyl oxazolidinone.
-
Enolate Formation: To a solution of the N-propionyl-4-substituted-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (e.g., benzaldehyde, 1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer solution, followed by methanol and 30% hydrogen peroxide. The mixture is stirred vigorously for 1 hour. The organic volatiles are removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: General Procedure for a Diastereoselective Evans Alkylation Reaction
-
Enolate Formation: A solution of the N-acyl-4-substituted-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) is added dropwise to form the sodium enolate.
-
Alkylation: The electrophile (e.g., allyl iodide or benzyl bromide, 1.1 equiv) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (typically 1-4 hours), as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product.
Mandatory Visualizations
Caption: Mechanism of the Evans Asymmetric Aldol Reaction.
Caption: Experimental workflow for an Evans Aldol Reaction.
A Comparative Guide to Chiral Auxiliaries: 3-Acetyl-2-Oxazolidinone vs. Camphorsultam in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These temporary molecular scaffolds guide the formation of a desired stereoisomer, proving indispensable in academic research and the development of new therapeutics. Among the most reliable and widely adopted chiral auxiliaries are the oxazolidinones, popularized by David A. Evans, and the camphor-derived sultams, developed by Wolfgang Oppolzer.
This guide provides an objective comparison of the performance of 3-acetyl-2-oxazolidinone (a representative Evans auxiliary) and camphorsultam in key asymmetric transformations. We present a side-by-side analysis of their efficacy, supported by experimental data, and provide detailed experimental protocols for their application and removal.
At a Glance: Key Differences and Considerations
| Feature | This compound (Evans Auxiliary) | Camphorsultam (Oppolzer's Sultam) |
| Structure | Based on readily available amino alcohols (e.g., valinol, phenylalaninol). | Derived from the naturally occurring and inexpensive chiral pool chemical camphor.[1] |
| Stereocontrol | Excellent for syn-selective aldol reactions and asymmetric alkylations. The stereochemical outcome is reliably predicted by the formation of a chelated Z-enolate.[2] | Provides excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The rigid bicyclic structure offers exceptional steric shielding.[1][3] |
| Enolate Geometry | Strongly directs the formation of the Z-enolate. | Can form either E- or Z-enolates depending on the reaction conditions, offering flexibility for different stereochemical outcomes. |
| Crystallinity | Products are often oils or low-melting solids, sometimes requiring chromatographic purification. | N-acyl derivatives and subsequent products are often highly crystalline, which can simplify purification through recrystallization.[2] |
| Cleavage Conditions | Versatile cleavage to yield carboxylic acids (LiOH/H₂O₂), alcohols (LiBH₄, LiAlH₄), aldehydes, or esters (NaOMe).[4] | Typically removed by hydrolysis or reduction. Reductive cleavage is very common.[2] |
| Advantages | High and predictable diastereoselectivity, well-understood transition state models, and versatility in the functional group of the final product.[2] | High diastereoselectivity, often crystalline products, robust and stable auxiliary.[2] |
| Disadvantages | Products may require chromatography. | Can be less effective for certain substrate classes compared to Evans auxiliaries. |
Performance Data in Asymmetric Reactions
The following tables summarize the performance of this compound and camphorsultam in key asymmetric reactions, providing a quantitative comparison of their effectiveness.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 |
| (1S)-(-)-2,10-Camphorsultam | Isobutyraldehyde | 98:2 | 85 |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 85-95 |
| (1S)-(-)-2,10-Camphorsultam | Benzyl bromide | 98:2 | 90 |
Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone (N-acryloyl) | Cyclopentadiene | >99:1 | 85 |
| (1S)-(-)-2,10-Camphorsultam (N-acryloyl) | Cyclopentadiene | 95:5 | 88 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Asymmetric Aldol Reaction using this compound (Evans Syn-Aldol)
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.[2]
-
Enolate Formation and Aldol Addition: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C. Add dibutylboron triflate (1.1 eq) dropwise, followed by the addition of triethylamine (1.2 eq). After stirring for 30 minutes, cool the reaction to -78 °C and add the aldehyde (1.2 eq). Stir for 2 hours at -78 °C and then warm to 0 °C for 1 hour. Quench the reaction by adding a pH 7 buffer. Extract the product, dry the organic layer, and concentrate. Purify by column chromatography.[2]
-
Cleavage of the Auxiliary (to the carboxylic acid): Dissolve the aldol adduct in a 3:1 mixture of THF and water and cool to 0 °C. Add a pre-cooled aqueous solution of LiOH·H₂O (~3 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (~5 eq). Stir at 0 °C until the reaction is complete (monitored by TLC). Quench the excess peroxide with an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2-3 with 1M HCl and extract the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.[5]
Asymmetric Alkylation using Camphorsultam
-
Acylation of the Auxiliary: Dissolve (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) and stir for 10 minutes. Add propionyl chloride (1.1 eq), warm the reaction to 0 °C, and stir for 30 minutes. Quench with saturated aqueous NH₄Cl.[2]
-
Enolate Formation and Alkylation: Dissolve the N-propionyl camphorsultam (1.0 eq) in anhydrous THF at -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes. Add the alkyl halide (1.2 eq) and stir at -78 °C for 4 hours. Quench with saturated aqueous NH₄Cl and extract the product. Dry and concentrate the organic layer. The product can often be purified by recrystallization.
-
Cleavage of the Auxiliary (to the alcohol): Dissolve the alkylated product in anhydrous diethyl ether at 0 °C. Add LiAlH₄ (2.0 eq) portion-wise and stir the reaction at room temperature for 2 hours. Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude alcohol, which can be purified by chromatography.
Visualizing the Workflow and Decision-Making Process
To further aid in understanding the application of these chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the logical considerations for choosing between them.
Caption: A generalized workflow for employing a chiral auxiliary in asymmetric synthesis.
Caption: Factors influencing the selection between Evans auxiliaries and camphorsultam.
Conclusion
Both this compound and camphorsultam are powerful and reliable chiral auxiliaries that have significantly impacted the field of asymmetric synthesis. The choice between them is often nuanced and depends on the specific synthetic challenge at hand. Evans auxiliaries are particularly renowned for their high and predictable stereocontrol in aldol and alkylation reactions, offering versatile cleavage options to access a range of final products.[2] Camphorsultam, with its rigid structure derived from the chiral pool, provides excellent stereocontrol and the practical advantage of often yielding crystalline products, which can greatly simplify purification.[2][3] By carefully considering the factors outlined in this guide and consulting the extensive body of literature available for both auxiliaries, researchers can confidently select the optimal tool to achieve their synthetic goals with high levels of stereoselectivity.
References
A Researcher's Guide to Validating Aldol Product Stereochemistry via NMR Spectroscopy
For researchers and professionals in drug development and organic synthesis, the precise determination of a molecule's three-dimensional structure is paramount. The aldol reaction, a cornerstone of carbon-carbon bond formation, can generate up to two new stereocenters, leading to diastereomeric products, commonly designated as syn and anti. Distinguishing between these stereoisomers is a critical analytical challenge. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the validation of aldol product stereochemistry, supported by experimental data and protocols.
Unraveling Diastereomers: The Power of ¹H NMR
NMR spectroscopy stands out as a powerful, non-destructive technique for elucidating the relative stereochemistry of aldol products. The key to differentiating syn and anti diastereomers lies in the distinct spatial relationships of the protons on the newly formed stereocenters, which manifest as measurable differences in their NMR parameters.
Key ¹H NMR Parameters for Stereochemical Assignment
The primary NMR parameters used to assign the stereochemistry of aldol products are the chemical shifts (δ) and, more definitively, the vicinal coupling constants (³J) between the protons on the α- and β-carbons of the aldol adduct.
| NMR Parameter | syn-Diastereomer | anti-Diastereomer | Rationale |
| ³J(Hα, Hβ) Coupling Constant | Typically smaller (2.4 - 4.0 Hz)[1] | Typically larger (8 - 10 Hz)[2] | Based on the Karplus equation, the dihedral angle between Hα and Hβ in the preferred conformation of the anti-isomer is close to 180°, leading to a larger coupling constant. In the syn-isomer, this angle is closer to 60°, resulting in a smaller coupling constant.[2] |
| ¹H Chemical Shift (δ) | Can vary, but the hydroxyl proton (OH) chemical shift can be diagnostic in some cases due to intramolecular hydrogen bonding.[3] | Can vary, but the hydroxyl proton (OH) chemical shift can be diagnostic in some cases due to intramolecular hydrogen bonding.[3] | The formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can influence the chemical shift of the hydroxyl proton, which may differ between diastereomers.[3] |
| NOE Enhancement | NOE signals will be observed between protons that are in close spatial proximity in the predominant conformation. | NOE signals will be observed between protons that are in close spatial proximity in the predominant conformation. | The Nuclear Overhauser Effect (NOE) is distance-dependent (typically < 5 Å) and provides direct evidence of through-space proximity between protons, which differs for syn and anti isomers.[4] |
Experimental Protocols
Sample Preparation for ¹H NMR Analysis
A standard protocol for preparing an aldol product for ¹H NMR analysis is as follows:
-
Dissolve the Sample: Dissolve approximately 5-10 mg of the purified aldol product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenize: Gently shake or vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Data Acquisition
A general procedure for acquiring a standard ¹H NMR spectrum is:
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
2D NOESY Experiment for Unambiguous Assignment
For complex molecules or when coupling constants are not definitive, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is highly recommended.
-
Pulse Program: Utilize a standard NOESY pulse sequence.
-
Mixing Time: The mixing time is a crucial parameter and should be optimized (typically in the range of 300-800 ms) to allow for the buildup of NOE cross-peaks.
-
Data Processing: Process both dimensions of the 2D data to generate a contour plot where cross-peaks indicate through-space correlations between protons.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for determining the stereochemistry of an aldol product using NMR spectroscopy.
Caption: A flowchart outlining the key stages from synthesis to the final stereochemical assignment of aldol products using NMR spectroscopy.
Logical Relationship for Stereochemical Assignment
The determination of syn versus anti stereochemistry from NMR data is based on a logical interpretation of coupling constants and NOE data, as depicted below.
Caption: A diagram illustrating the decision-making process for assigning syn or anti stereochemistry based on NMR coupling constants and NOE data.
Comparison with Alternative Methods
While NMR is a premier technique for stereochemical determination in solution, other methods can provide complementary or definitive information.
| Method | Advantages | Disadvantages |
| NMR Spectroscopy | Non-destructive; provides detailed structural information in solution; relatively fast. | May be difficult to interpret for complex molecules; requires pure samples. |
| X-ray Crystallography | Provides an unambiguous, definitive 3D structure. | Requires a single crystal of suitable quality, which can be difficult to obtain; provides solid-state structure which may differ from the solution-state conformation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Can separate and quantify diastereomers. | Is a separative technique, not an absolute structure elucidation method; requires authentic standards of each stereoisomer for peak assignment.[5] |
References
A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation Reactions
For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a foundational element of modern organic synthesis. Asymmetric alkylation of enolates stands out as a powerful method for introducing chirality, often relying on the temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of the reaction. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions without inducing racemization, and should afford high stereoselectivity and chemical yields.[1]
This guide provides an objective comparison of the performance of several prominent classes of chiral auxiliaries in asymmetric alkylation reactions. The discussion is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying principles and workflows. The auxiliaries covered include Evans' oxazolidinones, Myers' pseudoephedrine amides, Enders' SAMP/RAMP hydrazones, Oppolzer's camphorsultams, and 8-phenylmenthol derivatives.
Performance Comparison of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily assessed by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, in conjunction with the chemical yield. The following tables summarize the performance of these key chiral auxiliaries in various asymmetric alkylation reactions.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for asymmetric alkylation.[2] The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the 4-position of the oxazolidinone ring, which directs the electrophile to the opposite face of the Z-enolate.[3]
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | >90 | 98:2 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | 95 | >99:1 |
| N-Acetyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl iodide | KHMDS | 85 | 95:5 |
Myers' Pseudoephedrine Amides
Andrew G. Myers developed the use of pseudoephedrine as a practical and inexpensive chiral auxiliary.[4][5] Both enantiomers of pseudoephedrine are readily available. The high diastereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a rigid lithium chelate in the transition state, where the methyl group of the auxiliary directs the incoming electrophile.[6] The presence of lithium chloride is often crucial for achieving high yields and selectivities.[1]
| Substrate (N-Acyl Pseudoephedrine Amide) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| (1S,2S)-(+)-Pseudoephedrine propionamide | Benzyl bromide | LDA/LiCl | 99 | >99:1 |
| (1S,2S)-(+)-Pseudoephedrine acetamide | Allyl iodide | LDA/LiCl | 92 | 98:2 |
| (1R,2R)-(-)-Pseudoephedrine isobutyramide | Ethyl iodide | LDA/LiCl | 88 | 97:3 |
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, provides a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[7] The chiral auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), form hydrazones that can be deprotonated to generate azaenolates. The stereoselectivity is controlled by the rigid, internally chelated structure of the azaenolate.[8]
| Substrate (Carbonyl Compound) | Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de, %) |
| Cyclohexanone | SAMP | Methyl iodide | 75 | >95 |
| Propanal | RAMP | Benzyl bromide | 81 | 96 |
| Oxetan-3-one | SAMP | Benzyl bromide | 65 | 84 |
Oppolzer's Camphorsultams
Wolfgang Oppolzer introduced camphorsultams as effective chiral auxiliaries.[9] These auxiliaries, derived from camphor, offer a rigid chiral scaffold that provides excellent stereocontrol in a variety of reactions, including alkylations. The resulting N-acylsultams are often crystalline, which facilitates purification by recrystallization.
| Substrate (N-Acyl Camphorsultam) | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) |
| N-Propionyl-(1S)-(-)-2,10-camphorsultam | Benzyl bromide | NaHMDS | 95 | >98 |
| N-Acetyl-(1S)-(-)-2,10-camphorsultam | Allyl bromide | LHMDS | 89 | 97 |
| N-Phenylacetyl-(1R)-(+)-2,10-camphorsultam | Methyl iodide | n-BuLi | 82 | 94 |
8-Phenylmenthol Auxiliaries
Terpene-derived auxiliaries, such as 8-phenylmenthol, have proven effective in directing the stereochemistry of alkylation reactions, particularly for esters.[10] The bulky 8-phenylmenthyl group effectively shields one face of the enolate, thereby controlling the approach of the electrophile.[10]
| Substrate (Ester) | Electrophile | Diastereomeric Excess (de, %) |
| 8-Phenylmenthyl propionate | Allyl bromide | 33[10] |
| 8-Phenylmenthyl methoxyacetate | Allyl bromide | 88[10] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for asymmetric alkylation using Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
Evans' Asymmetric Alkylation Protocol
This protocol describes the acylation of the oxazolidinone auxiliary, followed by diastereoselective alkylation.[10]
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.
-
After cooling, quench the reaction with water.
-
Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 equiv) and stir the reaction at -78 °C until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract, dry, and purify the product by chromatography.
Myers' Asymmetric Alkylation Protocol
This protocol details the alkylation of a pseudoephedrine amide.[10]
1. Amide Formation:
-
Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in a suitable solvent.
-
React with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine or pyridine to form the amide.
2. Asymmetric Alkylation:
-
Suspend the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.
-
Stir the mixture and allow it to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv).
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and extract the product.
Enders' SAMP/RAMP Asymmetric Alkylation Protocol
This protocol outlines the formation of a hydrazone and its subsequent asymmetric alkylation.[7]
1. Hydrazone Formation:
-
Mix the ketone or aldehyde with either SAMP or RAMP and allow them to react under an inert atmosphere for 12 hours.
-
Purify the crude hydrazone by distillation or recrystallization.
2. Asymmetric Alkylation:
-
Dissolve the purified hydrazone (1.0 equiv) in dry diethyl ether or THF and cool to 0 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir to ensure complete deprotonation.
-
Cool the reaction to a low temperature (e.g., -78 °C or -110 °C) and slowly add the alkyl halide (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion. The alkylated hydrazone can then be isolated.
Visualizing the Process: Mechanism and Workflow
To better understand the principles and practical steps involved in chiral auxiliary-mediated asymmetric alkylation, the following diagrams have been generated using the DOT language.
Caption: General mechanism of chiral auxiliary-mediated asymmetric alkylation.
Caption: A typical experimental workflow for asymmetric alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Determining Diastereomeric Excess of 3-Acetyl-2-oxazolidinone Products by HPLC
In the realm of asymmetric synthesis, 3-acetyl-2-oxazolidinone and its derivatives stand as pivotal chiral auxiliaries, enabling the stereoselective formation of carbon-carbon bonds. The successful application of these auxiliaries hinges on the accurate determination of the diastereomeric excess (d.e.) of the resulting products, a task for which High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique. This guide provides a comparative overview of HPLC methods for determining the diastereomeric excess of this compound products, with a focus on experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of HPLC Methods for Diastereomer Separation
The separation of diastereomers of N-acyl oxazolidinone products can be achieved using both chiral and achiral stationary phases. The choice of the column and mobile phase is critical for achieving baseline resolution and accurate quantification. Below is a comparison of different HPLC methods collated from various studies.
Table 1: Chiral Stationary Phase (CSP) HPLC Methods
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Diastereomeric Ratio (d.r.) | Reference |
| YMC CHIRALART Cellulose-SC | Hexane/Isopropanol (80:20) | 1.0 | UV at 254 nm | Determination of d.r. of oxazolidinone derivatives | Not specified | [1] |
| CHIRALPAK IA | Not specified | Not specified | Not specified | Determination of enantiomeric/diastereomeric excess | Not specified | [1] |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | UV at 200 nm | Monitoring aldol reaction | Not specified | |
| Chiralcel OJ-RH | Not specified | Not specified | Not specified | Reverse-phase chiral HPLC separation | Not specified |
Table 2: Achiral Stationary Phase HPLC Methods
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Observations | Reference |
| Supelco Supelcosil Silica | Gradient: 1:1 Ethyl Acetate:Hexanes for 5 min, then to 5% Isopropanol in Ethyl Acetate in 3 min | 1.0 | UV-Vis | Separation of OEG-tagged aldol adducts | Excellent baseline resolution | |
| XBridge™ C18 (Reversed-Phase) | Not specified | Not specified | Not specified | General diastereomer separation | One of two commonly used columns for this purpose | |
| Synergi 4 µm Polar RP (Reversed-Phase) | Not specified | Not specified | Not specified | General diastereomer separation | Orthogonal to C18, offering different selectivity |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are protocols for sample preparation and HPLC analysis based on the collated literature.
Protocol 1: Chiral HPLC Method for Aldol Products
This protocol is a general procedure for the analysis of diastereomeric excess of an aldol reaction product using a chiral stationary phase.
1. Sample Preparation: a. At the completion of the aldol reaction, quench the reaction mixture with a suitable reagent (e.g., saturated aqueous NH4Cl solution). b. Extract the organic components with an appropriate solvent (e.g., dichloromethane or ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Dissolve a small amount of the crude product (approximately 1 mg) in the HPLC mobile phase (e.g., Hexane/Isopropanol) to a final concentration of about 0.1 mg/mL. e. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Analysis: a. Column: YMC CHIRALART Cellulose-SC (or equivalent polysaccharide-based chiral column). b. Mobile Phase: Hexane/Isopropanol (80:20, v/v). The ratio may need to be optimized for specific products. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 25 °C. e. Injection Volume: 10 µL. f. Detection: UV at 254 nm. g. Data Analysis: Integrate the peak areas of the two diastereomers. The diastereomeric excess is calculated using the formula: d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Protocol 2: Normal-Phase HPLC Method for Aldol Adducts
This protocol is suitable for the separation of diastereomers on an achiral silica column.
1. Sample Preparation: a. Follow steps 1a-1c from Protocol 1. b. Dissolve the crude product in a solvent compatible with the initial mobile phase (e.g., a mixture of ethyl acetate and hexane). c. Filter the sample through a 0.45 µm syringe filter.
2. HPLC Analysis: a. Column: Supelco Supelcosil Silica (5 µm, 250 x 4.6 mm). b. Mobile Phase: A gradient elution is often effective. For example, start with an isocratic mobile phase of 1:1 Ethyl Acetate:Hexanes for 5 minutes, followed by a linear gradient to 5% Isopropanol in Ethyl Acetate over 3 minutes. c. Flow Rate: 1.0 mL/min. d. Column Temperature: Ambient. e. Injection Volume: 20 µL. f. Detection: UV-Vis detector, monitoring at a wavelength where the product has significant absorbance. g. Data Analysis: Calculate the diastereomeric excess as described in Protocol 1.
Visualizing the Workflow and Method Comparison
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship in comparing different HPLC methods.
References
cost-benefit analysis of different chiral auxiliaries in synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome and economic viability of a synthetic route.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a chemical transformation to produce a specific stereoisomer.[2] This guide provides a comprehensive cost-benefit analysis of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine-based auxiliaries. The analysis focuses on their performance in key asymmetric reactions, cost-effectiveness, and recyclability, supported by experimental data and detailed protocols.
Performance and Cost-Benefit Analysis
The ideal chiral auxiliary offers high diastereoselectivity and yields, is inexpensive, and can be efficiently recovered and reused.[1] The choice of auxiliary often involves a trade-off between these factors. While a higher initial cost for an auxiliary might be a deterrent, high efficiency and recyclability can make it a more economical option in the long run, particularly for industrial-scale synthesis.[1]
| Chiral Auxiliary | Typical Application(s) | Reported Yield (%) | Reported Diastereomeric Ratio (d.r.) or Diastereomeric Excess (de%) | Approximate Cost | Recyclability |
| Evans' Oxazolidinones | Asymmetric Aldol, Alkylation, Diels-Alder Reactions | 80-98%[1][3] | >95:5 to >99:1[1] | Moderate | Recoverable and reusable[1] |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, Michael Additions, Hydrogenations | High | 98:2 (anti:syn) in Aldol reactions[3] | High | High recovery rates, suitable for continuous flow processes[1] |
| Pseudoephedrine | Asymmetric Alkylation | 68-98%[1] | >95:5 to >99:1[1] | Low | Recoverable |
| Pseudoephenamine | Asymmetric Alkylation | High | Often higher than pseudoephedrine[4] | Low (synthesized from inexpensive starting materials)[4] | Recoverable |
Evans' Oxazolidinones , popularized by David A. Evans, are highly effective for a range of stereoselective transformations including aldol reactions, alkylations, and Diels-Alder reactions.[2] They consistently provide high yields and excellent diastereoselectivity.[3] While the initial cost is moderate, their reliable performance and the potential for recovery and reuse make them a popular choice in both academic and industrial settings.[1]
Oppolzer's Camphorsultam is another powerful and widely used chiral auxiliary, particularly for asymmetric Diels-Alder reactions.[1][2] Although it has a higher initial purchase price, its robustness and high recovery rates can make it a cost-effective option, especially in large-scale manufacturing where continuous flow processes can be implemented to automate recycling.[1][5]
(—)-Pseudoephedrine , an inexpensive commodity chemical, serves as a practical chiral auxiliary for asymmetric alkylations.[6][7] Both enantiomers are readily available and can be acylated to form tertiary amides that undergo highly diastereoselective alkylations.[6][7] However, due to its use in the illicit synthesis of methamphetamine, its purchase and use are regulated in many countries.[4] As a practical alternative, pseudoephenamine can be synthesized from inexpensive starting materials and often provides even higher diastereoselectivities in alkylation reactions.[4]
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of syntheses utilizing chiral auxiliaries. Below are representative procedures for an asymmetric aldol reaction using an Evans' oxazolidinone and an asymmetric alkylation using pseudoephedrine.
Asymmetric Aldol Reaction using (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)
This protocol describes the reaction of a propionyl imide with isobutyraldehyde.[3]
1. Acylation of the Chiral Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 15 minutes.
-
Add propionyl chloride and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the N-propionyl oxazolidinone.
2. Enolate Formation and Aldol Addition:
-
Dissolve the N-propionyl oxazolidinone in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the addition of triethylamine (TEA).
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde.
-
Stir the reaction for a specified time at -78 °C and then allow it to warm to 0 °C.
3. Work-up and Auxiliary Cleavage:
-
Quench the reaction with a phosphate buffer (pH 7).
-
Extract the product and concentrate the organic layer.
-
Dissolve the crude aldol adduct in a mixture of methanol and THF.
-
Add a solution of hydrogen peroxide (H₂O₂) and lithium hydroxide (LiOH) in water at 0 °C and stir for 4 hours.
-
Quench the reaction with sodium sulfite.
-
Recover the chiral auxiliary by extraction.
-
Isolate the desired β-hydroxy acid from the aqueous layer after acidification and extraction.
Asymmetric Alkylation using Pseudoephedrine Amide
This protocol outlines the alkylation of a pseudoephedrine amide with an alkyl halide.[7]
1. Amide Formation:
-
React pseudoephedrine with the desired acyl chloride or anhydride to form the corresponding tertiary amide. This reaction is typically high-yielding.[6]
2. Enolate Formation and Alkylation:
-
Dissolve the pseudoephedrine amide and lithium chloride (LiCl) in anhydrous THF.
-
Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) in THF dropwise to form the enolate.
-
Add the alkyl halide and allow the reaction to proceed, monitoring by thin-layer chromatography.
-
The presence of LiCl is crucial for accelerating the rate of alkylation.[7]
3. Auxiliary Cleavage:
-
The α-substituted alkylation products can be transformed into enantiomerically enriched carboxylic acids, alcohols, or aldehydes in a single operation.[6] For example, hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid.
Workflow and Decision-Making Diagrams
The following diagrams illustrate the general workflow of an asymmetric synthesis using a chiral auxiliary and a logical framework for selecting the most appropriate auxiliary.
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
- 6. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
The Efficacy of 3-Acetyl-2-oxazolidinone in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the ability to meticulously control the three-dimensional arrangement of atoms is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Chiral auxiliaries are powerful tools wielded by chemists to achieve this control, and among them, N-acyloxazolidinones, particularly 3-Acetyl-2-oxazolidinone and its derivatives, have established themselves as a cornerstone of modern synthetic strategy. This guide provides an objective comparison of the performance of this compound and related Evans auxiliaries against other notable chiral auxiliaries, supported by experimental data and detailed protocols.
Performance in Asymmetric Reactions: A Quantitative Comparison
The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a reaction, leading to the preferential formation of one stereoisomer. The following tables summarize the performance of this compound and its counterparts in key asymmetric transformations.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for the stereoselective formation of carbon-carbon bonds. The steric hindrance provided by the substituent on the oxazolidinone ring dictates the approach of the electrophile, typically resulting in high diastereoselectivity.[1]
| Chiral Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 61-77 | 98:2 | [2] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | ~95 | >99:1 | [1] |
| (S)-4-Isopropyl-3-propionyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | ~95 | >99:1 | [1] |
| Oppolzer's Camphorsultam | Methyl Iodide | n-BuLi | >90 | >99:1 | [3] |
Asymmetric Aldol Reactions
The Evans aldol reaction, employing N-acyloxazolidinones, is a benchmark for stereoselective carbon-carbon bond formation, consistently yielding syn-aldol products with high diastereoselectivity.[1][4] The stereochemical outcome is rationalized by the formation of a rigid, chair-like transition state.[4][5]
| Chiral Auxiliary | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Isobutyraldehyde | n-Bu₂BOTf | 80-94 | >99:1 | [6] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Benzaldehyde | n-Bu₂BOTf | 80-95 | >99:1 | [6] |
| Thiazolidinethione derivative | Various | TiCl₄, (-)-Sparteine | High | 97:3 to >99:1 (Evans syn) | [7] |
| Thiazolidinethione derivative | Various | TiCl₄, Hunig's base | High | >95:5 (non-Evans syn) | [7] |
Asymmetric Diels-Alder Reactions
N-Acryloyl-2-oxazolidinones are effective dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high diastereoselectivity, particularly in the presence of a Lewis acid catalyst.[8][9]
| Dienophile (Chiral Auxiliary) | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 3-(Acetoxy)acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 76 | >97:3 | [8] |
| 3-(4-Methoxybenzoyl)acryloyl-(R)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 98 | >99:1 | [8][9] |
| N-Crotonyl-(1R)-(+)-2,10-camphorsultam | Cyclopentadiene | TiCl₄ | 74 | High (endo favored) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for key asymmetric reactions utilizing oxazolidinone auxiliaries.
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This procedure describes the attachment of the acyl group to the chiral auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add propionic anhydride (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield N-propionyl oxazolidinone.[2]
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-acyl oxazolidinone enolate.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Allyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.1 eq) dropwise and stir for 30 minutes at -78 °C to form the (Z)-enolate.
-
Add allyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[2]
Protocol 3: Evans Asymmetric Aldol Reaction
This protocol outlines the highly stereoselective Evans aldol addition.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Di-n-butylboron triflate (n-Bu₂BOTf) (1.0 M in CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
pH 7 buffer
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C under an inert atmosphere.
-
Add n-Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq). Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 buffer and methanol.
-
Slowly add a mixture of methanol and 30% H₂O₂ at 0 °C to cleave the boron intermediate.
-
Stir for 1 hour, then concentrate the mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify the aldol adduct by flash column chromatography.[6]
Visualizing Stereocontrol: Reaction Mechanisms and Workflows
The predictable stereochemical outcomes of reactions employing oxazolidinone auxiliaries are rooted in well-defined transition state geometries. The following diagrams, rendered in DOT language, illustrate these concepts.
Caption: General workflow for asymmetric alkylation using an oxazolidinone auxiliary.
Caption: Simplified mechanism of the Evans asymmetric aldol reaction.
Conclusion
This compound and its derivatives, as pioneered by Evans, represent a highly effective and reliable class of chiral auxiliaries. Their utility in asymmetric alkylation, aldol, and Diels-Alder reactions is well-documented, consistently providing high levels of diastereoselectivity. While alternatives such as camphorsultam and thiazolidinethiones also offer excellent stereocontrol, often with complementary selectivity, the broad applicability, predictability, and extensive literature precedent of oxazolidinone auxiliaries solidify their position as a first-choice tool for researchers in asymmetric synthesis. The provided data and protocols offer a solid foundation for the application of this powerful methodology in the synthesis of complex, enantiomerically pure molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Study of Lewis Acids in 3-Acetyl-2-oxazolidinone Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Lewis Acid for Stereocontrolled Aldol Additions.
The Evans asymmetric aldol reaction, utilizing chiral oxazolidinones such as 3-acetyl-2-oxazolidinone, is a cornerstone of modern organic synthesis for the construction of stereochemically rich molecules. The choice of Lewis acid is paramount as it governs the reaction's yield and, more critically, its diastereoselectivity. This guide provides an objective comparison of common Lewis acids used in these transformations, supported by experimental data, to aid in the rational selection of the appropriate catalyst for achieving desired stereochemical outcomes.
Performance Comparison of Key Lewis Acids
The selection of a Lewis acid dictates the formation of either syn or anti aldol adducts. This control stems from the formation of different transition state geometries, which are influenced by the coordinating ability of the Lewis acid. Boron and titanium-based Lewis acids typically favor a rigid, chelated transition state, leading to the syn product. In contrast, magnesium halides can promote a non-chelated transition state, resulting in the formation of the anti diastereomer.
The following table summarizes the performance of three representative Lewis acids in the aldol reaction of N-propionyl-2-oxazolidinone (a close analogue of this compound) with a representative aldehyde, such as isobutyraldehyde.
| Lewis Acid | Predominant Product | Diastereomeric Ratio (syn:anti or anti:syn) | Typical Yield (%) | Key Conditions |
| Dibutylboron Triflate (Bu₂BOTf) | syn | >99:1 | 85 - 95 | Et₃N or DIPEA, CH₂Cl₂, -78 °C to 0 °C |
| Titanium Tetrachloride (TiCl₄) | syn | 97:3 to >99:1 | 80 - 95 | (-)-Sparteine, CH₂Cl₂, 0 °C |
| Magnesium Bromide (MgBr₂) | anti | >95:5 | 70 - 85 | Et₃N, TMSCl, EtOAc, room temperature |
Mechanistic Overview: The Role of the Lewis Acid
The stereochemical outcome of the aldol reaction is determined by the geometry of the enolate and the subsequent organization of the transition state. The Lewis acid plays a crucial role in both stages.
As illustrated, strong chelating Lewis acids like dibutylboron triflate and titanium tetrachloride favor the formation of a rigid (Z)-enolate, which reacts with the aldehyde via a chair-like Zimmerman-Traxler transition state to give the syn product. Conversely, the use of magnesium bromide in the presence of a silylating agent is thought to proceed through a non-chelated, open transition state, which leads to the preferential formation of the anti aldol adduct.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and are intended as a guide for laboratory practice.
Protocol 1: Syn-Selective Aldol Reaction using Dibutylboron Triflate
This procedure is adapted from the well-established Evans aldol protocol.
-
Enolate Formation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dibutylboron triflate (1.1 equiv). Subsequently, add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv) dropwise, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at 0 °C.
-
Aldol Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the aldehyde (1.2 equiv) dropwise.
-
Reaction Progression: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct.
Protocol 2: Anti-Selective Aldol Reaction using Magnesium Bromide
This protocol is based on the Evans magnesium halide-catalyzed anti-aldol reaction.
-
Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous ethyl acetate (EtOAc) under an inert atmosphere, add triethylamine (2.5 equiv) and trimethylsilyl chloride (TMSCl) (2.0 equiv).
-
Catalyst Addition: Add anhydrous magnesium bromide (MgBr₂) (1.1 equiv) to the mixture.
-
Aldehyde Addition: Add the aldehyde (1.5 equiv) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography to afford the anti-aldol adduct.
Experimental Workflow Visualization
The general workflow for conducting a comparative study of Lewis acids in these aldol reactions can be visualized as follows.
Conclusion
The choice of Lewis acid is a critical parameter in directing the stereochemical outcome of aldol reactions involving this compound and its analogues. For the synthesis of syn-aldol adducts, dibutylboron triflate offers a highly reliable and selective method. Titanium tetrachloride provides a powerful alternative, with the potential for tuning selectivity based on additives. When the anti-aldol adduct is the desired product, magnesium bromide presents an effective and straightforward catalytic system. By understanding the distinct roles of these Lewis acids and utilizing the appropriate experimental protocols, researchers can effectively control the stereochemistry of this fundamental carbon-carbon bond-forming reaction, enabling the efficient synthesis of complex chiral molecules.
A Comparative Guide to Scalability: 3-Acetyl-2-oxazolidinone vs. Catalytic Asymmetric Synthesis
For researchers and professionals in drug development, the choice of a synthetic strategy to produce enantiomerically pure compounds is a critical decision that balances stereochemical control with scalability and cost-effectiveness. This guide provides an objective comparison between the use of stoichiometric chiral auxiliaries, exemplified by the Evans 3-Acetyl-2-oxazolidinone, and modern catalytic methods for asymmetric synthesis.
The synthesis of single-enantiomer pharmaceuticals is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The two dominant strategies to achieve this are substrate-controlled synthesis using chiral auxiliaries and enantioselective catalysis. While both are powerful, their suitability for large-scale industrial production differs significantly.
Methodology 1: The Chiral Auxiliary Approach with this compound
The use of oxazolidinone-based chiral auxiliaries, pioneered by David A. Evans, is a robust and highly reliable method for controlling stereochemistry in carbon-carbon bond-forming reactions.[1] The strategy involves the temporary covalent attachment of the chiral auxiliary to a prochiral substrate. The steric bulk of the auxiliary then directs the approach of incoming reagents, leading to a highly diastereoselective transformation. Finally, the auxiliary is cleaved to yield the desired chiral product and can, in principle, be recovered for reuse.[2][3]
Advantages in Scalability:
-
High Reliability and Predictability: Evans auxiliaries provide exceptionally high and predictable levels of stereocontrol, making them a dependable choice, especially in the early stages of drug development where obtaining the correct stereoisomer is critical.[1][3]
-
Well-Established Protocols: A vast library of successful applications in complex natural product synthesis provides a strong foundation of established and optimized procedures.[1]
Challenges in Scalability:
-
Stoichiometric Reagent: The auxiliary is a stoichiometric reagent, not a catalyst. This means at least one full equivalent of the (often expensive) auxiliary is required for every equivalent of the substrate, which is inherently inefficient from a mass and cost perspective.[3]
-
Process Mass Intensity (PMI): The methodology requires at least three distinct chemical operations: attachment, diastereoselective reaction, and cleavage.[3] These additional steps increase the consumption of solvents, reagents, and energy, leading to a high Process Mass Intensity (PMI)—the total mass of input materials per mass of final product.[4][5]
-
Atom Economy: The mass of the auxiliary is not incorporated into the final product, resulting in poor atom economy.
-
Auxiliary Recovery: While the auxiliary can be recovered, this requires an additional purification step which is never 100% efficient and adds to the overall process cost and complexity.[2]
Methodology 2: Catalytic Asymmetric Synthesis
Asymmetric catalysis is a more modern approach where a small, substoichiometric amount of a chiral catalyst (typically 0.1–10 mol%) generates a large quantity of an enantiomerically enriched product. This category is broad, encompassing metal catalysis (using chiral ligands), organocatalysis (using small organic molecules like proline), and biocatalysis (using enzymes).
Advantages in Scalability:
-
High Efficiency and Low Loading: The defining advantage is the use of a small amount of catalyst to produce a large amount of product, making it highly cost-effective and mass-efficient for large-scale production.[6][7]
-
Improved Atom Economy: By eliminating the need to attach and remove a large auxiliary, catalytic methods offer significantly better atom economy.
-
Fewer Synthetic Steps: A direct catalytic reaction is often shorter and more convergent than the multi-step auxiliary-based route, reducing waste and operational costs.
-
Lower Process Mass Intensity (PMI): The combination of fewer steps and substoichiometric reagent use leads to a dramatically lower PMI, aligning with the principles of green chemistry.[8][9]
-
Amenability to Continuous Flow: Catalytic processes, particularly those using immobilized or heterogeneous catalysts, are well-suited for continuous flow manufacturing, a key technology for modern, large-scale chemical production.[10]
Challenges in Scalability:
-
Catalyst Discovery and Optimization: Identifying a suitable catalyst that provides high yield and enantioselectivity for a specific substrate can require significant research and development effort.
-
Cost and Toxicity of Catalysts: Many efficient catalysts are based on expensive and toxic precious metals (e.g., rhodium, iridium, palladium), which must be scrupulously removed from the final active pharmaceutical ingredient (API).
-
Catalyst Separation: For homogeneous catalysts, separation from the product stream can be challenging and may require specialized techniques, adding to the process cost.
Quantitative Data Comparison
To illustrate the differences in scalability, the following table compares key parameters for a representative asymmetric aldol reaction—a cornerstone of chemical synthesis.
| Parameter | This compound (Evans Auxiliary) | Catalytic Method (Proline-catalyzed) |
| Chiral Reagent Stoichiometry | ≥100 mol% (Stoichiometric) | 1-30 mol% (Catalytic)[7] |
| Number of Core Steps | 3 (Acylation, Aldol Reaction, Cleavage) | 1 (Direct Aldol Reaction) |
| Typical Yield | 80-95% (for aldol step)[11] | 65-97%[6] |
| Stereoselectivity | >99:1 Diastereomeric Ratio (d.r.)[3] | 70-99% Enantiomeric Excess (e.e.)[6][7] |
| Process Mass Intensity (PMI) | High | Low to Moderate |
| Atom Economy | Poor | Good |
| Purification Complexity | High (chromatography often needed to separate diastereomers and recover auxiliary)[2] | Moderate (removal of catalyst) |
| Ideal Scale | Lab-scale, early-stage development | Pilot plant, industrial manufacturing |
Experimental Protocols
Protocol 1: Asymmetric Alkylation via Evans Oxazolidinone Auxiliary
This three-step process is representative of the chiral auxiliary workflow.
Step A: Acylation of the Auxiliary To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under nitrogen is slowly added n-butyllithium (1.05 eq.). The solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq.) is added dropwise. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the N-propionyl oxazolidinone.
Step B: Diastereoselective Alkylation The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C under nitrogen. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added dropwise, and the resulting enolate solution is stirred for 30 minutes. Benzyl bromide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up as in Step A. Purification by flash chromatography affords the alkylated product with high diastereoselectivity.[2]
Step C: Cleavage of the Auxiliary The purified alkylated product (1.0 eq.) is dissolved in a 3:1 mixture of THF and water at 0 °C. Lithium hydroxide (LiOH) (2.0 eq.) and 30% hydrogen peroxide (4.0 eq.) are added sequentially. The mixture is stirred at 0 °C for 4 hours. The reaction is quenched by the addition of aqueous sodium sulfite. The desired carboxylic acid is extracted, and the aqueous layer containing the recovered auxiliary can be further processed.
Protocol 2: Proline-Catalyzed Direct Asymmetric Aldol Reaction
This one-step protocol illustrates the efficiency of organocatalysis.
To a mixture of 4-nitrobenzaldehyde (1.0 mmol) and L-proline (0.2 mmol, 20 mol%) in acetone (5.0 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion (typically 4-24 hours), the reaction mixture is directly loaded onto a silica gel column.[7] Flash chromatography (eluting with a hexane/ethyl acetate gradient) affords the desired β-hydroxy ketone. The product is typically obtained in high yield (e.g., 80-95%) and high enantiomeric excess (e.g., >90% e.e.).
Mandatory Visualization
Workflow Diagrams
Conclusion
The choice between using a stoichiometric chiral auxiliary like this compound and employing a catalytic method is a classic trade-off between reliability and efficiency.
-
This compound (and Evans auxiliaries in general) offers a highly reliable, predictable, and well-understood path to enantiomerically pure compounds. This makes it an invaluable tool for laboratory-scale synthesis and the early phases of drug development, where securing a specific stereoisomer quickly and with high fidelity is the primary goal.
-
Catalytic methods are vastly superior from a scalability, sustainability, and economic standpoint. Their high efficiency, lower waste generation (low PMI), and reduced number of steps make them the preferred strategy for pilot-scale and industrial manufacturing. While the initial investment in catalyst screening and process optimization can be higher, the long-term benefits for large-scale production are undeniable.
For drug development professionals, the optimal strategy may involve a hybrid approach: using reliable auxiliary-based methods to rapidly synthesize initial quantities of a drug candidate for testing, while simultaneously developing a more scalable and cost-effective catalytic process for eventual large-scale manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 10. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to Spectroscopic Techniques for Absolute Configuration Determination
For Researchers, Scientists, and Drug Development Professionals
The determination of a chiral molecule's absolute configuration (AC) is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit vastly different pharmacological and toxicological properties.[1][2] While X-ray crystallography has long been the definitive method, its requirement for high-quality single crystals can be a significant bottleneck.[3] This guide provides a comparative overview of key spectroscopic techniques—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Raman Optical Activity (ROA)—that serve as powerful alternatives for determining AC in the solution state, alongside the gold standard, Anomalous X-ray Diffraction.
Comparative Overview of Techniques
Chiroptical spectroscopies like VCD, ECD, and ROA determine absolute configuration by comparing an experimentally measured spectrum with a spectrum calculated for a single, known enantiomer using quantum mechanical methods, such as Density Functional Theory (DFT) or Time-Dependent DFT (TDDFT).[1][4][5] A match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute configuration.[5]
Table 1: Quantitative Comparison of Spectroscopic Techniques for Absolute Configuration Determination
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Raman Optical Activity (ROA) | Anomalous X-ray Diffraction (XRD) |
| Principle | Differential absorption of left and right circularly polarized infrared light during vibrational transitions.[6] | Differential absorption of left and right circularly polarized UV-Vis light during electronic transitions.[4] | Differential Raman scattering intensity of right vs. left circularly polarized light.[7] | Wavelength-dependent X-ray scattering (anomalous dispersion) that breaks Friedel's Law for non-centrosymmetric crystals.[8][9] |
| Sample State | Solution (liquid, oil, or dissolved solid).[5] | Solution. | Solution (especially aqueous).[10] | High-quality single crystal.[3] |
| Sample Req. | Typically 1-10 mg.[3][11] | Microgram to milligram quantities. | Can be applied to smaller amounts than VCD.[12] | Single crystal of sufficient quality and size. |
| Key Hardware | FTIR spectrometer with a photoelastic modulator (PEM).[6] | UV-Vis spectrophotometer with a PEM.[13] | Raman spectrometer with polarization optics.[14] | Single-crystal X-ray diffractometer. |
| Measurement Time | Several hours (e.g., 3-8 hours).[3][11] | Minutes to an hour. | Several hours. | Hours to days (including data processing). |
| Applicability | Nearly all chiral molecules.[15] | Molecules with a UV-Vis chromophore.[3] | Nearly all chiral molecules.[16] | Crystalline compounds.[2] |
| Limitations | Solvent absorption can interfere; requires extensive computation.[17] | Requires a chromophore near the chiral center; less structural information than VCD.[17] | Weak signals (3-5 orders of magnitude weaker than parent Raman scattering); fluorescence interference.[10] | Requires high-quality single crystals, which can be difficult or impossible to grow.[1] |
| Confidence Metric | Pearson Coefficient, Enantiomeric Similarity Index (ESI).[11] | Visual comparison of spectra; statistical analysis. | Visual comparison of spectral signs and relative intensities.[18] | Flack or Hooft parameter (close to zero for correct assignment).[9] |
Methodologies and Workflows
The successful application of chiroptical spectroscopy hinges on a dual workflow: precise experimental measurement and rigorous computational modeling.
General Workflow for Chiroptical Spectroscopy (VCD, ECD, ROA)
The determination of absolute configuration using VCD, ECD, or ROA follows a generalized procedure that integrates experimental spectroscopy with quantum chemical calculations.
Caption: General workflow for AC determination using chiroptical spectroscopy.
Technique Selection Logic
Choosing the appropriate technique depends largely on the physical and chemical properties of the analyte.
Caption: Decision tree for selecting an appropriate AC determination technique.
Detailed Experimental Protocols
Vibrational Circular Dichroism (VCD)
VCD is applicable to virtually all chiral molecules, providing rich structural information from vibrational transitions throughout the molecule.[3][6]
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the chiral analyte in 150-250 µL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent IR absorption overlap.[11] The concentration should be around 0.05-0.1 M.[3]
-
Cell Assembly: Transfer the solution to an IR cell with BaF₂ windows and a path length of 75-100 µm.[3][11]
-
Data Acquisition: Place the cell in a VCD spectrometer. Acquire spectra at a resolution of 4-8 cm⁻¹.[3][11] Collect data for several hours (e.g., 8 blocks of 1 hour each) to achieve an adequate signal-to-noise ratio.[11] A spectrum of the pure solvent should also be collected for background subtraction.
-
Data Processing: Average the collected blocks and subtract the solvent spectrum to obtain the final VCD and IR spectra of the analyte.[11]
-
-
Computational Protocol:
-
Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) using methods like Molecular Mechanics (MMFF) followed by re-optimization at a higher level of theory.[19]
-
DFT Optimization: Optimize the geometry and calculate the vibrational frequencies of all low-energy conformers (e.g., within 2-3 kcal/mol of the global minimum) using DFT (e.g., B3LYP/6-31G*) with a solvent model (e.g., PCM).[20]
-
Spectrum Generation: Calculate the VCD and IR spectra for each stable conformer.
-
Boltzmann Averaging: Generate the final theoretical spectrum by averaging the spectra of individual conformers, weighted according to their calculated Boltzmann populations based on Gibbs free energies.[19]
-
Electronic Circular Dichroism (ECD)
ECD is a highly sensitive technique ideal for chiral molecules containing chromophores (light-absorbing groups).[4]
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Use a quartz cuvette with a standard path length (e.g., 1 cm). Record the ECD spectrum on a CD spectropolarimeter over the appropriate UV-Vis wavelength range (e.g., 190-400 nm).[21]
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically expressed in molar ellipticity [θ] or differential molar extinction coefficient (Δε).[4]
-
-
Computational Protocol:
-
Conformational Search: Similar to VCD, perform a comprehensive conformational search for one enantiomer.
-
Excited State Calculation: For each low-energy conformer, calculate the electronic transition energies and rotatory strengths using Time-Dependent Density Functional Theory (TD-DFT), often with a hybrid functional like B3LYP or CAM-B3LYP.[4][22] Incorporate solvent effects using a continuum model (e.g., PCM).[23]
-
Spectrum Simulation: Simulate the ECD spectrum for each conformer by fitting a Gaussian or Lorentzian function to each calculated transition.
-
Boltzmann Averaging: Obtain the final calculated ECD spectrum by performing a Boltzmann-weighted average of the individual conformer spectra.[21]
-
Raman Optical Activity (ROA)
ROA provides detailed stereochemical information and is particularly advantageous for studies in aqueous solutions, where IR-based methods struggle.[10]
-
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the analyte (e.g., >20 mg/mL) in a suitable solvent (water is excellent for ROA).[10] Filter the solution to remove dust particles that could cause fluorescence.
-
Data Acquisition: Place the sample in the ROA spectrometer. The most common and efficient setup is the backscattering scattered circular polarization (SCP) configuration.[7][24] Acquire data for several hours to obtain a high-quality spectrum.
-
Data Processing: Perform standard corrections for background and solvent scattering.
-
-
Computational Protocol:
-
Conformational Search & Optimization: The initial steps are identical to those for VCD, involving a conformational search and DFT optimization of low-energy structures.
-
ROA Calculation: Calculate the ROA intensity tensors for each optimized conformer using DFT.[5]
-
Spectrum Generation & Averaging: Generate the simulated ROA spectrum for each conformer and compute the final Boltzmann-weighted average spectrum for comparison with the experimental data.[25]
-
This guide provides the foundational knowledge for selecting and applying modern spectroscopic techniques for the crucial task of absolute configuration determination. By understanding the principles, advantages, and limitations of each method, researchers can devise a more efficient and effective strategy for elucidating the three-dimensional structure of chiral molecules.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. purechemistry.org [purechemistry.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. ROA – Proteins, Structure and Methods [bio-structure.com]
- 8. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 9. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. schrodinger.com [schrodinger.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 3-Acetyl-2-oxazolidinone: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal of 3-Acetyl-2-oxazolidinone, a common chiral auxiliary in asymmetric synthesis. By adhering to these procedures, laboratories can ensure a safe working environment and minimize their environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
Quantitative Data Summary
Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 1432-43-5 |
| Molecular Formula | C₅H₇NO₃ |
| Molecular Weight | 129.11 g/mol [1] |
| Melting Point | 69-71 °C[1][2] |
| Boiling Point | 110-114 °C at 2 mmHg[1][2] |
| Storage Class | 11 - Combustible Solids[1] |
Step-by-Step Disposal Procedures
While specific institutional and local regulations must always be followed, the following provides a general framework for the proper disposal of this compound.
Step 1: Waste Identification and Classification
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3][4] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4] Given its nature as a combustible solid, this compound should be treated as chemical waste.
Step 2: Waste Collection and Storage
-
Container: Use a designated, properly labeled hazardous waste container. The container should be compatible with the chemical.
-
Labeling: The label must clearly identify the contents as "Hazardous Waste" and list "this compound." Include the date of accumulation and any other information required by your institution.
-
Segregation: Do not mix this compound with other waste chemicals unless you have confirmed their compatibility. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.
Step 3: Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, sweep up the material and place it into a suitable container for disposal.[3][4] Avoid creating dust.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a certified hazardous waste management company.
-
Do Not:
-
Pour this compound down the drain.
-
Dispose of it in the regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can maintain a high standard of safety and environmental responsibility in the handling and disposal of this compound. Always prioritize consulting your institution's specific safety guidelines and the chemical's SDS.
References
Personal protective equipment for handling 3-Acetyl-2-oxazolidinone
Essential Safety and Handling Guide for 3-Acetyl-2-oxazolidinone
Disclaimer: A specific Safety Data Sheet (SDS) for this compound with comprehensive handling and disposal protocols was not located. The following guidance is based on the safety profiles of structurally similar compounds, such as 2-oxazolidinone and general laboratory best practices for handling chemical reagents. It is imperative to treat this compound as a substance with potential hazards and handle it with utmost caution in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. | To protect against potential splashes that could cause eye irritation or damage.[2] |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) inspected before use. Contaminated gloves should be disposed of immediately.[2]- Lab Coat: A standard laboratory coat should be worn. For handling larger quantities or where there is a significant risk of spillage, a chemically impervious gown is recommended. | To prevent skin contact.[2][3] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood.[2] If work outside a fume hood is unavoidable and there is a risk of aerosol or dust formation, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of potentially harmful vapors, dust, or aerosols. |
Operational and Disposal Plans
Adherence to strict operational procedures is critical for the safe handling of this compound.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Designate a specific area within a chemical fume hood for handling.
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials such as paper towels.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from heat and sources of ignition.
-
-
Disposal:
-
Dispose of the chemical waste through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not empty into drains or release into the environment.[4]
-
Contaminated labware and PPE should also be disposed of as hazardous waste.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
